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  • Product: 4-Methoxy-3,5-dinitrobenzoic acid
  • CAS: 85365-92-0

Core Science & Biosynthesis

Foundational

4-Methoxy-3,5-dinitrobenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-3,5-dinitrobenzoic Acid Section 1: Introduction 4-Methoxy-3,5-dinitrobenzoic acid (CAS No: 85365-92-0) is a highly functionalized aromatic compound of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-3,5-dinitrobenzoic Acid

Section 1: Introduction

4-Methoxy-3,5-dinitrobenzoic acid (CAS No: 85365-92-0) is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry and materials science.[1] Its structure, featuring a benzoic acid core simultaneously influenced by a potent electron-donating methoxy group and two powerful electron-withdrawing nitro groups, presents a unique electronic and reactive profile. The methoxy group at the C4 position, and the nitro groups at the C3 and C5 positions, create a molecule with a specific symmetry and predictable reactivity, making it a valuable building block for more complex molecular architectures.

This guide provides a comprehensive analysis of the synthesis, properties, spectroscopic signature, and reactivity of 4-Methoxy-3,5-dinitrobenzoic acid, offering field-proven insights for its effective utilization in a research and development setting.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 4-Methoxy-3,5-dinitrobenzoic acid is most logically achieved through the electrophilic aromatic substitution (nitration) of 4-methoxybenzoic acid (also known as p-anisic acid). The strategic placement of the starting functional groups makes this transformation highly efficient and regioselective.

Causality of Experimental Design:

The choice of 4-methoxybenzoic acid as the precursor is deliberate.[2] In electrophilic aromatic substitution, the existing substituents on the benzene ring govern the position of incoming electrophiles.

  • Methoxy Group (-OCH₃): This is a strong activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group, withdrawing electron density from the ring.

Crucially, the meta positions relative to the carboxylic acid group are the same as the ortho positions relative to the methoxy group (C3 and C5). This synergistic directing effect ensures that the incoming nitro groups are overwhelmingly directed to the desired positions, minimizing the formation of other isomers. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Synthesis_Workflow Start 4-Methoxybenzoic Acid Reagents Mixed Acid (Conc. HNO₃ + Conc. H₂SO₄) Start->Reagents Substrate Conditions Reaction at 0-10°C (Exothermic Control) Reagents->Conditions Generates NO₂⁺ Workup Quench on Ice Precipitation Conditions->Workup Reaction Mixture Purification Vacuum Filtration Recrystallization Workup->Purification Crude Product Product 4-Methoxy-3,5-dinitrobenzoic acid Purification->Product Purified Product

Caption: Synthesis workflow for 4-Methoxy-3,5-dinitrobenzoic acid.

Experimental Protocol: Nitration of 4-Methoxybenzoic Acid

This protocol is adapted from standard procedures for the nitration of benzoic acid derivatives.[3][4]

Materials and Reagents:

  • 4-Methoxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add 15 mL of concentrated nitric acid. Cool the beaker in an ice bath. Slowly and with caution, add 15 mL of concentrated sulfuric acid to the nitric acid while swirling. This mixing process is highly exothermic and should be performed slowly in a fume hood.[3] Keep the resulting nitrating mixture in the ice bath until needed.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g of 4-methoxybenzoic acid in 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is fully dissolved. Cool this flask in an ice bath to a temperature between 0 and 5 °C.

  • Nitration Reaction: While vigorously stirring the chilled 4-methoxybenzoic acid solution, slowly add the cold nitrating mixture dropwise using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions. The addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice (~200 g) in a large beaker. The crude product will precipitate as a pale yellow solid.[3]

  • Purification:

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with several portions of cold deionized water to remove any residual acid.[3]

    • Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Section 3: Physicochemical and Computational Properties

The key physical, chemical, and computationally predicted properties of 4-Methoxy-3,5-dinitrobenzoic acid are summarized below. These data are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueReference
IUPAC Name 4-Methoxy-3,5-dinitrobenzoic acid
CAS Number 85365-92-0[1]
Molecular Formula C₈H₆N₂O₇[1]
Molecular Weight 242.14 g/mol [1]
Appearance Predicted to be a pale yellow solid[5]
Melting Point Not experimentally reported, but expected to be high (>160 °C) based on analogues like 4-methyl-3,5-dinitrobenzoic acid (155-158 °C)[6]
Solubility Predicted to be soluble in polar organic solvents like methanol and ethanol.[7]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 6[1]
Topological Polar Surface Area 132.81 Ų[1]
LogP (Octanol/Water) 1.2098[1]

Section 4: Spectroscopic Profile for Structural Elucidation

While experimental spectra for this specific molecule are not widely published, a definitive structural confirmation can be achieved by a combination of spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are detailed below.[8]

Spectra_Correlation cluster_structure Molecular Structure cluster_spectra Expected Spectroscopic Signals mol_img HNMR_COOH ¹H NMR (COOH) ~11-13 ppm (broad s) mol_img->HNMR_COOH a HNMR_Ar ¹H NMR (Ar-H) ~8.8-9.2 ppm (s, 2H) mol_img->HNMR_Ar b HNMR_OCH3 ¹H NMR (OCH₃) ~4.0 ppm (s, 3H) mol_img->HNMR_OCH3 c IR_OH IR (O-H) ~2500-3300 cm⁻¹ (broad) mol_img->IR_OH IR_CO IR (C=O) ~1710 cm⁻¹ (strong) mol_img->IR_CO IR_NO2 IR (NO₂) ~1550 & 1350 cm⁻¹ (strong) mol_img->IR_NO2

Caption: Correlation between structure and key expected spectroscopic signals.

TechniquePredicted Data & Justification
¹H NMR ~11-13 ppm (s, 1H, broad): Carboxylic acid proton, deshielded and often broad due to hydrogen bonding.[9] ~8.8-9.2 ppm (s, 2H): Aromatic protons at C2 and C6. They are chemically equivalent due to symmetry, resulting in a singlet. The strong electron-withdrawing effects of the adjacent nitro groups and the carboxylic acid cause a significant downfield shift. ~4.0 ppm (s, 3H): Methoxy group protons, appearing as a sharp singlet in a typical region for aryl methyl ethers.[10][11]
¹³C NMR ~165 ppm: Carboxylic acid carbonyl carbon. ~150 ppm: Aromatic carbon attached to the methoxy group (C4). ~148 ppm: Aromatic carbons attached to the nitro groups (C3, C5). ~135 ppm: Aromatic carbon attached to the carboxylic acid group (C1). ~115 ppm: Aromatic carbons bearing a proton (C2, C6). ~58 ppm: Methoxy carbon (-OCH₃).
IR Spectroscopy ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.[12] ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[12] ~1550 cm⁻¹ (strong): Asymmetric N-O stretch of the nitro groups. ~1350 cm⁻¹ (strong): Symmetric N-O stretch of the nitro groups. ~1280 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.
Mass Spec. m/z 242 (M⁺): Molecular ion peak. Fragmentation Pattern: Expect to see characteristic losses, such as m/z 225 (loss of -OH), m/z 197 (loss of -NO₂), and m/z 196 (loss of -NO₂ and -H).

Section 5: Reactivity and Synthetic Potential

The reactivity of 4-Methoxy-3,5-dinitrobenzoic acid is dominated by its three functional groups.

  • Aromatic Ring: The presence of two powerful electron-withdrawing nitro groups and a carboxylic acid group renders the aromatic ring extremely electron-deficient. Consequently, it is highly deactivated towards further electrophilic aromatic substitution.

  • Carboxylic Acid Group: The -COOH group can undergo standard transformations. It can be converted to an ester via Fischer esterification, to an acid chloride using reagents like thionyl chloride (SOCl₂), or to an amide. These transformations open pathways to a variety of derivatives.

  • Nitro Groups: The most significant synthetic potential lies in the reduction of the two nitro groups. Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using SnCl₂/HCl) can convert the dinitro compound into 3,5-diamino-4-methoxybenzoic acid . This resulting diamino-functionalized monomer is a highly valuable precursor for the synthesis of specialty polymers, such as polyamides and polyimides, with tailored thermal and electronic properties.

Section 6: Safety and Handling Protocols

No specific safety data sheet is available for 4-Methoxy-3,5-dinitrobenzoic acid. The following information is extrapolated from safety data for structurally similar polynitro aromatic compounds like 3,5-dinitrobenzoic acid.[13][14]

Anticipated Hazards: This compound should be handled as a hazardous substance. It may be explosive when heated or subjected to shock, a common trait for polynitro aromatics.[15]

GHS Hazard StatementDescriptionReference
H302 Harmful if swallowed[13][16]
H315 Causes skin irritation[13][16]
H319 Causes serious eye irritation[13][16]
H335 May cause respiratory irritation[13][16]

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7][13]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][17]

Section 7: Conclusion

4-Methoxy-3,5-dinitrobenzoic acid is a specialized chemical intermediate whose structure is primed for specific synthetic applications. Its synthesis is a classic example of synergistic directing effects in electrophilic aromatic substitution. While its aromatic ring is deactivated, the reactivity of its carboxylic acid and, most importantly, its nitro groups makes it a potent precursor for diamino monomers and other functionalized molecules. A thorough understanding of its predicted spectroscopic properties is critical for its unambiguous identification, and adherence to strict safety protocols based on analogous compounds is paramount for its handling.

Section 8: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66640, 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160490056. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Retrieved from

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

  • Chakravarti, S. N., Ganapati, K., & Aravamudhachari, S. (1936). 28. Nitration of m-Methoxycinnamic Acid. Journal of the Chemical Society (Resumed), 171.

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid - Mass spectrum (electron ionization). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxy-3,5-dihydroxybenzoic acid (CAS 4319-02-2). Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid - IR Spectrum. Retrieved from [Link]

  • Loba Chemie. (2025, March 27). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]

  • Synthink. (n.d.). 4-Amino-2-ethoxy-3,5-dinitrobenzoic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dinitrobenzoic acid, ispropyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Exploratory

Chemo-Structural Analysis of 4-Methoxy-3,5-Dinitrobenzoic Acid: From Stoichiometry to Synthetic Application

[1] Executive Summary This technical guide provides a comprehensive analysis of 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) .[1] Beyond its fundamental stoichiometric profile, this document details the mechanistic causalit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) .[1] Beyond its fundamental stoichiometric profile, this document details the mechanistic causality of its synthesis, its critical role as a scaffold in high-performance polymer chemistry (polybenzimidazoles), and the analytical rigor required for its validation. MDNBA serves as a textbook example of cooperative directing effects in electrophilic aromatic substitution, making it a staple intermediate in the synthesis of functionalized diamines.[1]

Part 1: Physicochemical Profile & Molecular Weight[2]

The molecular weight of MDNBA is 242.14 g/mol .[1][2] This value is not merely a sum of atomic masses but the critical factor in stoichiometric calculations for downstream nucleophilic substitutions and reductions.[1]

Stoichiometric Breakdown

The precise molecular weight is derived from the formula


 .[1]
ElementCountAtomic Mass (Da)Total Mass ContributionMass Fraction (%)
Carbon 812.01196.0939.68%
Hydrogen 61.0086.052.50%
Nitrogen 214.00728.0111.57%
Oxygen 715.999112.0046.25%
Total -- -- 242.14 g/mol 100.00%
Critical Physical Properties[1]
  • Appearance: Pale yellow to yellow crystalline powder (Nitro groups act as chromophores).[1]

  • Melting Point: 205–207 °C (High crystallinity due to intermolecular H-bonding of the carboxylic acid and dipole interactions of nitro groups).[1]

  • Solubility:

    • Soluble: DMSO, DMF, Acetone, Hot Ethanol.

    • Insoluble: Cold Water, Hexane.

  • pKa: ~2.8 (Estimated).[1] The two ortho-nitro groups exert a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, significantly increasing the acidity of the carboxyl group compared to p-anisic acid.[1]

Part 2: Synthesis & Mechanistic Pathways[5]

The Synthetic Logic (Causality)

The synthesis of MDNBA from p-anisic acid (4-methoxybenzoic acid) is a classic study in cooperative directing effects .[1]

  • Substrate: p-Anisic acid.[1][3][4][5][6]

  • Reagents: Fuming Nitric Acid (

    
    ) and Concentrated Sulfuric Acid (
    
    
    
    ).[1]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    

Why this works:

  • The Methoxy group (-OMe) at position 4 is an activator and directs incoming electrophiles to the ortho positions (3 and 5).[1]

  • The Carboxyl group (-COOH) at position 1 is a deactivator and directs incoming electrophiles to the meta positions (3 and 5).[1]

  • Synergy: Both groups direct the nitronium ion (

    
    ) to the exact same carbons (3 and 5), allowing for facile dinitration under controlled conditions.
    
Reaction Pathway Diagram

The following diagram illustrates the transformation and the electronic logic governing the reaction.

SynthesisPathway cluster_logic Directing Effects Substrate p-Anisic Acid (4-Methoxybenzoic acid) Intermediate Transition State (Sigma Complex) Substrate->Intermediate Electrophilic Attack (NO2+) Reagents Mixed Acid (HNO3 + H2SO4) Reagents->Intermediate Product MDNBA (4-Methoxy-3,5-dinitrobenzoic acid) Intermediate->Product Deprotonation (-H+) Logic Methoxy (-OMe): Ortho-Director Carboxyl (-COOH): Meta-Director Target: C3 & C5

Caption: Mechanistic flow of the dinitration of p-anisic acid, highlighting the cooperative directing effects.

Part 3: Experimental Protocol

Safety Warning: This reaction involves fuming nitric acid and strong exotherms.[1] Perform only in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).[1]

Materials
  • p-Anisic acid (15.2 g, 0.1 mol)[1]

  • Sulfuric acid, conc. (50 mL)

  • Nitric acid, fuming >90% (15 mL)

  • Ice/Water bath[1][7]

Step-by-Step Methodology
  • Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g of p-anisic acid in 50 mL of concentrated sulfuric acid. Cool the solution to 0–5 °C using an ice bath. Note: p-Anisic acid may dissolve slowly; maintain stirring.[1]

  • Nitration (Critical Step): Place 15 mL of fuming nitric acid in a pressure-equalizing addition funnel.[1] Add the nitric acid dropwise to the sulfuric acid solution.[1]

    • Control: Maintain internal temperature below 10 °C .[1] Higher temperatures risk demethylation (forming the phenol) or oxidative cleavage.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Observation: The solution will turn from dark red to yellow/orange.[1]

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) until the filtrate is neutral (pH ~7).
    
  • Purification: Recrystallize from ethanol/water (80:20) to yield bright yellow needles.[1]

  • Drying: Dry in a vacuum oven at 60 °C for 12 hours.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized MDNBA, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)

The symmetry of the molecule simplifies the spectrum.[1]

  • Solvent: DMSO-

    
    
    
  • 
     8.60 ppm (s, 2H):  The aromatic protons at positions 2 and 6 are chemically equivalent due to the plane of symmetry. They appear as a singlet.
    
  • 
     3.95 ppm (s, 3H):  The methoxy group protons appear as a distinct singlet.
    
  • 
     13.0-14.0 ppm (br s, 1H):  The carboxylic acid proton (exchangeable with 
    
    
    
    ).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[1]

  • Target Ion:

    
    .
    
  • Expected m/z: 241.14.

  • Interpretation: A clean peak at 241.14 confirms the molecular weight.[1] The absence of peaks at 196 (mononitro) or 227 (demethylated) confirms reaction completion and stability.[1]

Analytical Logic Tree

AnalyticalLogic Sample Crude Product NMR 1H-NMR (DMSO-d6) Sample->NMR MS LC-MS (ESI-) Sample->MS MP Melting Point Sample->MP Check1 Aromatic Singlet @ 8.6ppm? Methoxy Singlet @ 3.9ppm? NMR->Check1 Check2 m/z = 241.14? MS->Check2 Check3 Range 205-207°C? MP->Check3 Result Validated MDNBA Check1->Result Yes Fail Recrystallize / Reprocess Check1->Fail No Check2->Result Yes Check3->Result Yes

Caption: Decision tree for the analytical validation of MDNBA batch quality.

References

  • PubChem. (2023).[1] 4-Methoxy-3,5-dinitrobenzoic acid Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for nitration protocols of activated aromatic rings).

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3,5-Dinitrobenzoic acid derivatives. (Used for safety and handling protocols).

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility of 4-Methoxy-3,5-dinitrobenzoic acid, a compound of interest in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-Methoxy-3,5-dinitrobenzoic acid, a compound of interest in pharmaceutical and chemical research. As direct, quantitative solubility data for this specific molecule is not extensively published, this document focuses on the foundational principles governing its solubility, detailed experimental protocols for its determination, and the analytical methods required for accurate quantification. This approach empowers researchers to generate reliable solubility data in-house, a critical step in drug discovery, formulation development, and chemical process optimization.

Physicochemical Properties and Predicted Solubility Profile

Understanding the inherent properties of 4-Methoxy-3,5-dinitrobenzoic acid is paramount to predicting its behavior in various solvents.

Molecular Structure:

  • IUPAC Name: 4-Methoxy-3,5-dinitrobenzoic acid

  • Molecular Formula: C₈H₆N₂O₇[1]

  • Molecular Weight: 242.14 g/mol [1]

The structure reveals several key features that influence solubility:

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

  • Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of hydrogen bonding and deprotonation to form a carboxylate salt. The acidity of this group is significantly increased by the presence of two electron-withdrawing nitro groups. For comparison, the pKa of benzoic acid is 4.20, while the pKa of 3,5-dinitrobenzoic acid is 2.82.[2]

  • Methoxy Group (-OCH₃): A moderately polar group.

  • Nitro Groups (-NO₂): Two strongly electron-withdrawing and polar groups.

Based on these structural attributes and the "like dissolves like" principle, a qualitative solubility profile can be predicted.[3][4]

Table 1: Predicted Qualitative Solubility of 4-Methoxy-3,5-dinitrobenzoic Acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe carboxylic acid and nitro groups can hydrogen bond with protic solvents. Solubility in alcohols is expected to be higher than in water due to the organic nature of the alkyl chain. A supplier notes solubility in methanol.[5]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateSolubleThe polar functional groups of the molecule can interact with the dipoles of these solvents.[4]
Nonpolar Toluene, HexanePoorly SolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[4]
Aqueous Basic 5% Sodium Hydroxide, 5% Sodium BicarbonateSolubleThe acidic carboxylic acid group will be deprotonated by bases to form a highly soluble salt.[6][7]
Aqueous Acidic 5% Hydrochloric AcidPoorly SolubleThe molecule is already acidic and will remain in its less soluble neutral form.[6][7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[8][9] It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Causality Behind Experimental Choices
  • Thermodynamic vs. Kinetic Solubility: This guide focuses on thermodynamic solubility, which represents the true equilibrium state and is crucial for formulation and biopharmaceutical classification.[10] Kinetic solubility, often determined in early screening, can be faster to measure but may overestimate the stable solubility.[10][11]

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and defined temperature (e.g., 25°C or 37°C) is critical for reproducible results.[8]

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This time should be determined experimentally by taking measurements at various time points until the concentration in solution remains constant.[12] For thermodynamic solubility, incubation times of 24 hours or longer are common.[10]

  • Solid Phase Separation: It is crucial to completely separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation followed by filtration through a low-binding filter is a robust method.[10]

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Methoxy-3,5-dinitrobenzoic acid (solid, high purity)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control[8]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-Methoxy-3,5-dinitrobenzoic acid to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.[9]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[8]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), remove the vials from the shaker.

  • Phase Separation: Allow the vials to stand briefly to allow for some sedimentation. Then, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial. This step removes any remaining fine particles.

  • Dilution: If necessary, dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 4-Methoxy-3,5-dinitrobenzoic acid in the diluted samples using a validated analytical method (see Section 3).

  • Equilibrium Confirmation: Compare the concentrations at the different time points. Equilibrium is reached when the concentration no longer increases with time.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration F->G H Confirm Equilibrium G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying benzoic acid derivatives.[13][14][15]

Principle: The method separates the analyte from any potential impurities or degradation products based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[13] The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

Typical HPLC Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[13]

  • Detection: UV detector at a wavelength where 4-Methoxy-3,5-dinitrobenzoic acid exhibits significant absorbance. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment.

  • Calibration: Prepare a series of standard solutions of 4-Methoxy-3,5-dinitrobenzoic acid of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, suitable if the compound is the only absorbing species in the solution at the chosen wavelength.[16]

Principle: The amount of UV or visible light absorbed by the solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. Nitroaromatic compounds typically have strong UV absorbance.[17]

Methodology:

  • Determine λmax: Scan a dilute solution of 4-Methoxy-3,5-dinitrobenzoic acid across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Create a set of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Analyze Samples: Measure the absorbance of the diluted, filtered samples from the solubility experiment at the same λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the unknown samples.

Method Validation Logic

G cluster_method Analytical Method Validation cluster_outcome Outcome A Linearity & Range G Reliable & Reproducible Data A->G B Accuracy B->G C Precision C->G D Specificity D->G E Limit of Detection (LOD) E->G F Limit of Quantitation (LOQ) F->G

Caption: Core components of a self-validating analytical method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example Data Table for Solubility of 4-Methoxy-3,5-dinitrobenzoic Acid at 25°C

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
Water
pH 7.4 Buffer
Methanol
Acetonitrile

This structured approach, from understanding the physicochemical properties to rigorous experimental determination and analysis, provides a robust framework for generating the essential solubility data for 4-Methoxy-3,5-dinitrobenzoic acid, enabling informed decisions in research and development.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • World Health Organization. (n.d.). Annex 4.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Benchchem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
  • ChemScene. (n.d.). 4-Methoxy-3,5-dinitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Methyl-3,5-dinitrobenzoic acid 98 16533-71-4.
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
  • Unknown. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • Unknown. (n.d.). Spectrophotometry Uv Vis.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....

Sources

Exploratory

Technical Guide: Discovery & Synthesis of 4-Methoxy-3,5-dinitrobenzoic Acid

This guide details the chemical discovery, synthesis logic, and application of 4-Methoxy-3,5-dinitrobenzoic acid (CAS: 85365-92-0). Unlike serendipitous drug discoveries, the identification of this compound is a result o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical discovery, synthesis logic, and application of 4-Methoxy-3,5-dinitrobenzoic acid (CAS: 85365-92-0). Unlike serendipitous drug discoveries, the identification of this compound is a result of rational synthetic design —specifically, the exploitation of "reinforced" directing effects in electrophilic aromatic substitution to create high-value intermediates for liquid crystals and pharmaceutical scaffolds.

Part 1: Executive Summary & Chemical Identity

4-Methoxy-3,5-dinitrobenzoic acid is a highly functionalized aromatic building block. Its "discovery" is rooted in the systematic study of nitration regiochemistry, where the compound serves as the thermodynamic sink during the nitration of p-anisic acid. It is a critical precursor for 3,5-diamino-4-methoxybenzoic acid , a monomer used to synthesize high-performance polyimides and liquid crystalline polymers requiring rigid, rod-like backbones.

Chemical Profile Table
PropertySpecification
IUPAC Name 4-Methoxy-3,5-dinitrobenzoic acid
Common Name 3,5-Dinitro-p-anisic acid
CAS Number 85365-92-0
Molecular Formula C₈H₆N₂O₇
Molecular Weight 242.14 g/mol
Appearance Yellow crystalline solid
Melting Point 192–195 °C (decomposes)
Acidity (pKa) ~2.5 (Estimated; enhanced acidity due to nitro groups)
Solubility Soluble in DMSO, Methanol, Hot Ethanol; Insoluble in cold water

Part 2: The "Discovery" — Mechanistic Causality

The "discovery" of this compound is best understood as a mastery of Electrophilic Aromatic Substitution (EAS) rules. The synthesis relies on the Reinforced Directing Effect , where two substituents on the benzene ring cooperate to direct the incoming electrophile to the same position.

The Chemical Logic
  • Substrate: p-Anisic Acid (4-Methoxybenzoic acid).[1][2][3]

  • The Methoxy Group (-OCH₃): A strong activator and Ortho/Para director. Located at C4, it activates C3 and C5.

  • The Carboxyl Group (-COOH): A moderate deactivator and Meta director. Located at C1, it directs incoming groups to C3 and C5.

  • The Convergence: Both groups direct the incoming nitronium ion (

    
    ) to positions 3 and 5 .
    

Unlike the nitration of benzoic acid (which requires extreme forcing conditions to achieve dinitration), the presence of the activating methoxy group facilitates the reaction, allowing the isolation of the 3,5-dinitro species in high yield.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise nitration pathway, highlighting the transition from the mono-nitro intermediate to the final dinitro product.

NitrationMechanism Anisic p-Anisic Acid (Start) Sigma1 Sigma Complex 1 (Transition State) Anisic->Sigma1 + NO2+ HNO3 HNO3 / H2SO4 (Nitrating Agent) HNO3->Sigma1 Sigma2 Sigma Complex 2 (Transition State) HNO3->Sigma2 MonoNitro 3-Nitro-p-anisic acid (Intermediate) Sigma1->MonoNitro - H+ MonoNitro->Sigma2 + NO2+ (2nd eq) DiNitro 4-Methoxy-3,5- dinitrobenzoic acid (Product) Sigma2->DiNitro - H+

Caption: Stepwise electrophilic aromatic substitution. The methoxy group activates the ring, while the carboxyl group directs meta, converging at C3/C5.

Part 3: Experimental Protocol

Warning: This protocol involves fuming nitric acid and strong exotherms. Perform all steps in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

Reagents
  • Substrate: p-Anisic acid (4-Methoxybenzoic acid) [CAS: 100-09-4][2]

  • Solvent: Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Reagent: Fuming Nitric Acid (HNO₃, >90%)

  • Quench: Crushed Ice

Step-by-Step Methodology
1. Solubilization & Activation
  • Rationale: Sulfuric acid acts as both the solvent and the catalyst, protonating the nitric acid to generate the active nitronium ion (

    
    ).
    
  • Procedure: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 g (131 mmol) of p-anisic acid in 100 mL of concentrated H₂SO₄. Stir at room temperature until fully dissolved. The solution may darken slightly.

2. Controlled Nitration (The Critical Step)
  • Rationale: The first nitro group adds easily. The second requires more energy but also generates significant heat. Temperature control is vital to prevent decarboxylation or tar formation.

  • Procedure:

    • Cool the flask to 0–5 °C using an ice-salt bath.

    • Place 15 mL (approx. 350 mmol, 2.7 eq) of fuming HNO₃ in a pressure-equalizing addition funnel.

    • Add the acid dropwise over 45 minutes. Maintain internal temperature below 10 °C .

    • Observation: Brown fumes (

      
      ) will evolve; ensure vigorous ventilation.
      
3. Thermal Drive
  • Rationale: Low temperature favors mono-nitration. To force the second nitro group onto the deactivated mono-nitro intermediate, thermal energy is required.

  • Procedure:

    • Remove the ice bath. Allow the mixture to reach room temperature.

    • Heat the flask to 70–80 °C for 2 hours .

    • Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9). The mono-nitro intermediate will disappear.

4. Quenching & Isolation[4][5]
  • Rationale: The product is insoluble in water, while the acid waste is soluble.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring.

    • A yellow precipitate will form immediately.

    • Filter the solid using a Büchner funnel.[3][5][6]

    • Wash the cake with cold water (3 x 100 mL) until the filtrate pH is neutral (pH > 5).

5. Purification
  • Procedure: Recrystallize the crude yellow solid from hot ethanol/water (1:1) .

  • Yield: Typical yield is 75–85%.

  • Validation: Check melting point (Target: 192–195 °C).

Part 4: Applications & Workflow

The primary utility of 4-Methoxy-3,5-dinitrobenzoic acid lies in its reduction to the diamine, a "privileged structure" in materials science.

Synthetic Workflow: From Acid to Polymer Precursor

Workflow Step1 Start: p-Anisic Acid Step2 Nitration (HNO3/H2SO4, 80°C) Step1->Step2 Step3 Isolate: 4-Methoxy-3,5- dinitrobenzoic acid Step2->Step3 Step4 Reduction (H2, Pd/C or Fe/HCl) Step3->Step4 Step5 Product: 3,5-Diamino- 4-methoxybenzoic acid Step4->Step5

Caption: Workflow converting p-anisic acid to the diamino-monomer used in liquid crystal polymers.

Key Applications
  • Liquid Crystal Polymers (LCPs): The rigid, planar structure of the benzoic acid core, combined with the polar methoxy group, makes derivatives of this compound ideal for side-chain liquid crystalline polyimides .

  • Diatrizoic Acid Analogs: While Diatrizoic acid (a radiocontrast agent) uses a 3,5-diacetamido-2,4,6-triiodo-benzoic acid core, the 3,5-dinitro-4-methoxy scaffold is investigated for non-iodinated contrast agents and specific binding probes.

  • DprE1 Inhibitors (Tuberculosis): Recent research utilizes the 3,5-dinitrobenzamide scaffold (derived from this acid) to inhibit Decaprenylphosphoryl-β-D-ribose oxidase, a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[7]

Part 5: References

  • Organic Syntheses. (1946). 3,5-Dinitrobenzoic Acid (General Nitration Protocol). Organic Syntheses, Coll. Vol. 3, p.337.[8] Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]

  • Google Patents. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1). Retrieved from

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 4-Methoxy-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety and handling protocols for 4-Methoxy-3,5-dinitrobenzoic acid (CAS No. 85365-92-0).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 4-Methoxy-3,5-dinitrobenzoic acid (CAS No. 85365-92-0). As a Senior Application Scientist, the following information is synthesized from available safety data for the compound and its close structural analogs, providing a robust framework for risk assessment and safe laboratory practices. Given the absence of a comprehensive official Safety Data Sheet for this specific compound, a cautious and informed approach based on the known hazards of dinitroaromatic compounds is paramount.

Understanding the Hazard Profile

4-Methoxy-3,5-dinitrobenzoic acid is a substituted aromatic carboxylic acid containing two nitro groups. The presence of these functional groups dictates its chemical reactivity and toxicological properties. While specific data for this compound is limited, information from structurally similar compounds, such as 3,5-Dinitrobenzoic acid and 4-Methyl-3,5-dinitrobenzoic acid, provides valuable insights into its potential hazards.

GHS Classification (Inferred)

Based on available data for the target compound and its analogs, the following Globally Harmonized System (GHS) classification should be anticipated.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Primary Routes of Exposure and Health Effects
  • Ingestion: Harmful if swallowed.[1][2][3] Ingestion may lead to systemic effects.

  • Inhalation: May cause respiratory tract irritation.[1][2][3] Inhalation of dust should be avoided.

  • Skin Contact: Causes skin irritation.[1][2][3] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[1][2][3] Direct contact can result in pain, redness, and potential damage.

Toxicological Profile: A Note on Nitroaromatic Compounds

Prudent Laboratory Practices: A Risk-Based Approach

A thorough risk assessment should be conducted before commencing any work with 4-Methoxy-3,5-dinitrobenzoic acid. This involves evaluating the quantities being used, the nature of the experimental procedures, and the available engineering controls.

Engineering Controls
  • Ventilation: All handling of solid 4-Methoxy-3,5-dinitrobenzoic acid and its solutions should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should also be worn when there is a significant risk of splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For larger scale operations, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Workflow for Safe Handling of Solid 4-Methoxy-3,5-dinitrobenzoic Acid

The following step-by-step workflow is recommended for handling the solid material:

  • Preparation:

    • Don the required PPE as outlined in section 2.2.

    • Ensure the chemical fume hood is functioning correctly.

    • Designate a specific area within the fume hood for handling the compound.

    • Gather all necessary equipment (spatulas, weighing paper, glassware, etc.) before introducing the chemical.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a micro-spatula to minimize the generation of airborne particles.

    • Close the container immediately after dispensing the required amount.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly while stirring.

    • Be aware of any potential exothermic reactions, although none are specifically documented for this compound with common laboratory solvents.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work and removing gloves.

Reactivity and Stability: Understanding the Chemistry of a Dinitroaromatic Compound

4-Methoxy-3,5-dinitrobenzoic acid is stable under normal laboratory conditions.[5] However, as with many nitroaromatic compounds, it possesses the potential for hazardous reactions under specific conditions.

Incompatible Materials
  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as this can lead to vigorous and potentially explosive reactions.[4][5]

  • Strong Bases: While not explicitly documented, strong bases could potentially react with the acidic proton of the carboxylic acid and may also initiate other reactions.

  • Reducing Agents: The nitro groups can be reduced, and while this is often a desired synthetic transformation, uncontrolled reactions with strong reducing agents could be hazardous.

Conditions to Avoid
  • High Temperatures: Avoid exposing the compound to high temperatures, as thermal decomposition may occur, releasing toxic fumes such as nitrogen oxides (NOx) and carbon oxides (CO, CO2).[6]

  • Shock and Friction: While not classified as an explosive, it is good practice to handle all nitroaromatic compounds with care and avoid mechanical shock or friction, especially when heated.[7][8]

Hazardous Decomposition Products

Upon thermal decomposition, 4-Methoxy-3,5-dinitrobenzoic acid is expected to produce hazardous gases, including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)[2][6]

G

A diagram illustrating potential hazardous reactions.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store 4-Methoxy-3,5-dinitrobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep it away from direct sunlight and sources of heat or ignition.

  • Store separately from incompatible materials, particularly strong oxidizing agents.[5]

  • The recommended storage temperature is between 2-8°C.[1]

Disposal
  • All waste containing 4-Methoxy-3,5-dinitrobenzoic acid should be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Preparedness and Response

In the event of an emergency, prompt and correct action is crucial.

Spills
  • Small Spills:

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • If safe to do so, increase ventilation to the area.

Fire
  • In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[7]

  • As with any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

  • Be aware that dinitroaromatic compounds may pose an explosion risk in a fire.[7][8]

First Aid
  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

Conclusion

4-Methoxy-3,5-dinitrobenzoic acid is a chemical that requires careful handling due to its potential health hazards. By understanding its properties, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can work with this compound safely and effectively. This guide serves as a foundation for developing laboratory-specific standard operating procedures (SOPs) and should be used in conjunction with a comprehensive risk assessment.

References

  • Loba Chemie. (2025). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxy-3,5-dihydroxybenzoic acid (CAS 4319-02-2). Retrieved from [Link]

  • Organic Syntheses. (1942). 3,5-dinitrobenzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Derivatization of Alcohols using 4-Methoxy-3,5-dinitrobenzoic Acid (MDNBA)

Introduction & Strategic Rationale In drug discovery and natural product synthesis, alcohols often present a "detectability gap." Many biologically active alcohols (e.g., steroids, lipids, sugars, terpenes) lack strong c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In drug discovery and natural product synthesis, alcohols often present a "detectability gap." Many biologically active alcohols (e.g., steroids, lipids, sugars, terpenes) lack strong chromophores, making HPLC-UV analysis difficult. Furthermore, racemic alcohols frequently require chiral resolution to determine absolute configuration or to meet regulatory enantiopurity standards.

4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) is a specialized derivatizing agent designed to solve these twin challenges. Unlike the standard 3,5-dinitrobenzoic acid (DNB), the addition of the 4-methoxy group introduces a unique electronic "push-pull" system. The methoxy group (electron donor) modifies the


-acidity of the dinitro aromatic ring, altering its 

-

stacking characteristics.
Key Applications
  • UV-Vis Amplification: Introduces a strong chromophore (

    
     nm) with high molar absorptivity (
    
    
    
    ), enabling nanomolar detection limits.
  • Chiral Resolution: The rigid, planar aromatic system serves as an excellent "handle" for Chiral Stationary Phases (CSPs), particularly Pirkle-type columns, facilitating the separation of enantiomers.

  • X-Ray Crystallography: The nitro groups promote crystalline packing, often allowing for the determination of absolute configuration via X-ray diffraction (using the anomalous scattering of the heavy oxygen/nitrogen atoms or by co-crystallization).

Scientific Basis: The "Push-Pull" Mechanism

The utility of MDNBA lies in its electronic structure. The two nitro groups at positions 3 and 5 are strong electron-withdrawing groups (EWG), making the ring electron-deficient (


-acidic). However, the methoxy group at position 4 is an electron-donating group (EDG).
  • Chromophore Stability: The resonance between the methoxy lone pairs and the nitro groups creates a robust charge-transfer band, distinct from unsubstituted DNB.

  • Chiral Recognition: When used in chiral HPLC, the MDNBA ester interacts with the electron-rich (

    
    -basic) moieties of the stationary phase. The specific electronic tuning provided by the 4-methoxy group often results in different selectivity factors (
    
    
    
    ) compared to standard DNB esters, providing an alternative when standard resolution fails.
Decision Matrix: When to use MDNBA?
FeatureStandard Benzoyl Chloride3,5-Dinitrobenzoyl ChlorideMDNBA (4-Methoxy-3,5-DNB)
UV Sensitivity ModerateHighVery High
Crystallinity LowHighHigh
Steric Bulk LowHighHigh (useful for chiral discrimination)
Electronic Character NeutralStrongly

-Acidic
Tunable

-Acidic (Donor-Acceptor)

Experimental Protocols

We present two protocols. Protocol A is the "Gold Standard" Steglich Esterification, recommended for labile, precious, or sterically hindered alcohols. Protocol B is the Acid Chloride method, suitable for robust substrates and scale-up.

Protocol A: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive alcohols, chiral centers prone to racemization, and maximizing yield.

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: 4-Methoxy-3,5-dinitrobenzoic acid (1.2 equiv)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.3 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     M concentration)
    

Workflow Diagram:

Steglich_Mechanism Reagents Alcohol + MDNBA (in DCM) Activation Add DCC (0°C) Reagents->Activation Mix Intermediate O-Acylisourea Intermediate Activation->Intermediate Activation Catalysis DMAP Attack (Active Ester) Intermediate->Catalysis Acyl Transfer Catalysis->Catalysis DMAP Regneration Product MDNBA Ester + DCU (Precipitate) Catalysis->Product Alcohol Attack

Figure 1: Mechanistic flow of the Steglich Esterification. DMAP acts as an acyl-transfer catalyst, significantly accelerating the reaction and suppressing side reactions.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the Alcohol (1.0 equiv) and MDNBA (1.2 equiv) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Activation: Cool the mixture to 0°C in an ice bath. Add DCC (1.2 equiv) in one portion.

    • Observation: The solution will eventually become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the mixture to warm to RT and stir for 3–12 hours. Monitor by TLC (visualize under UV).

  • Work-up:

    • Filter off the white DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5 N HCl (to remove DMAP), saturated NaHCO

      
       (to remove excess acid), and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (Silica gel).

Protocol B: Acid Chloride Method (via Oxalyl Chloride)

Best for: Scale-up, non-sensitive substrates, or when DCC removal is difficult.

Reagents:

  • 4-Methoxy-3,5-dinitrobenzoic acid (1.5 equiv)

  • Oxalyl Chloride (2.0 equiv)

  • Catalytic DMF (1-2 drops)

  • Alcohol (1.0 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

Step-by-Step Procedure:

  • Acid Chloride Generation: Suspend MDNBA in anhydrous DCM. Add Oxalyl Chloride dropwise, followed by catalytic DMF. Stir until gas evolution ceases (approx. 1-2 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the Alcohol and Pyridine.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Add water to hydrolyze excess acid chloride.

  • Work-up: Wash organic layer with 1M HCl, NaHCO

    
    , and brine. Dry and concentrate.
    

Analytical Application: HPLC & Chiral Resolution

Once the derivative is synthesized, it serves as a powerful tool for analytical separation.

HPLC-UV Conditions (Achiral Purity)
  • Column: C18 (Reverse Phase)

  • Mobile Phase: Acetonitrile / Water (with 0.1% Formic Acid). Gradient: 50%

    
     95% ACN.
    
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Benefit: The MDNBA derivative typically elutes later than the free alcohol and shows a sharp, symmetrical peak due to the lipophilic aromatic tag.

Chiral Resolution (Enantiomeric Excess)

MDNBA derivatives are particularly effective on Pirkle-type (e.g., Whelk-O 1) or Polysaccharide (e.g., Chiralcel OD-H) columns.

  • Mechanism: The electron-deficient dinitro ring of the MDNBA derivative engages in

    
    -
    
    
    
    stacking with the electron-rich aromatic rings of the chiral stationary phase.
  • Method Development Tip: If resolution is poor with a standard 3,5-DNB derivative, switching to the 4-Methoxy-3,5-DNB derivative often alters the dipole moment and shape enough to achieve baseline separation.

Data Table: Comparative Detectability

AnalyteDetection Limit (Free Alcohol)Detection Limit (MDNBA Ester)Enhancement Factor
Cholesterol~10

g (RI/ELSD)
~5 ng (UV 254)2000x
MentholN/A (No UV)~10 ng (UV 254)Infinite
Fatty AlcoholsLow (ELSD)High (UV 254)High

Troubleshooting & Quality Control

Critical Process Parameters (CPPs):

  • Moisture Control: Both DCC and Acid Chlorides are moisture sensitive. Use anhydrous solvents.

  • DMAP Load: Do not exceed 0.3 equiv of DMAP, as it can induce racemization in highly sensitive chiral centers via an elimination-addition mechanism.

  • Excess Reagent Removal: MDNBA is acidic. Ensure thorough washing with saturated NaHCO

    
     during work-up. If the acid persists, it will streak on silica columns.
    

Visual QC Check:

  • Success: Product is usually a white to pale yellow solid.

  • Failure (Hydrolysis): Recovery of starting material (check pH of aqueous wash).

  • Failure (N-Acylurea): In Steglich reactions, if the alcohol is too bulky, the intermediate may rearrange to form a stable N-acylurea byproduct (non-reactive). Solution: Switch to Protocol B (Acid Chloride).

References

  • Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] [Link]

  • Pirkle, W. H., & Finn, J. M. (1981). Chiral High-Pressure Liquid Chromatographic Stationary Phases. 3. General Resolution of Aryl-Alkyl Carbinols. The Journal of Organic Chemistry, 46(14), 2935–2938. [Link]

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).[4] Circular Dichroism: Principles and Applications. Wiley-VCH. (Reference for Exciton Chirality method using chromophoric derivatives).

  • Kawai, K., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.[5] [Link] (Analogous methodology for nitro-aromatic derivatization).

  • Sonkar, S. M., et al. (2022).[6] Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.[6][7][8] Hans Shodh Sudha, 2(4), 100-104.[6][7] [Link]

Sources

Application

Application Notes & Protocols: Synthesis of Esters from 4-Methoxy-3,5-dinitrobenzoic Acid

Introduction and Strategic Overview 4-Methoxy-3,5-dinitrobenzoic acid is an aromatic carboxylic acid distinguished by significant electronic and steric features. The presence of two strongly electron-withdrawing nitro gr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

4-Methoxy-3,5-dinitrobenzoic acid is an aromatic carboxylic acid distinguished by significant electronic and steric features. The presence of two strongly electron-withdrawing nitro groups flanking a methoxy group renders the carboxylic acid moiety highly acidic (more so than benzoic acid) while also introducing steric hindrance.[1] These characteristics present unique challenges and opportunities in synthetic chemistry, particularly in the formation of its corresponding esters.

Esters of 4-methoxy-3,5-dinitrobenzoic acid are valuable intermediates in medicinal chemistry and materials science. Esterification can serve as a prodrug strategy to enhance the bioavailability of a parent molecule or to modify its physicochemical properties.[2] For instance, derivatives of 3,5-dinitrobenzoic acid have been investigated for their potential as antifungal agents, demonstrating the therapeutic relevance of this structural motif.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of esters from 4-methoxy-3,5-dinitrobenzoic acid. We will dissect the causal logic behind method selection, provide detailed, validated protocols for the most effective synthetic routes, and offer insights into potential challenges and their solutions.

Causality of Method Selection: Choosing the Right Path

The successful esterification of 4-methoxy-3,5-dinitrobenzoic acid hinges on overcoming the substrate's inherent properties: steric hindrance around the carboxyl group and the electronic deactivation of the carbonyl carbon by the nitro groups. A comparative analysis of common esterification methods is crucial.

Method Mechanism Principle Suitability for 4-Methoxy-3,5-dinitrobenzoic Acid Advantages Disadvantages
Fischer-Speier Esterification Acid-catalyzed nucleophilic acyl substitution between a carboxylic acid and an alcohol.[4][5]Low to Moderate. The reaction is an equilibrium process requiring harsh conditions (strong acid, heat) and often a large excess of alcohol or continuous water removal.[5][6]Low cost of reagents.Harsh conditions may not be suitable for complex alcohols; equilibrium nature can lead to low yields.[7]
Steglich Esterification Activation of the carboxylic acid with a carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate, followed by nucleophilic attack by the alcohol, catalyzed by DMAP.[8][9]High. This method is specifically designed for mild conditions and is effective for sterically hindered and acid-sensitive substrates.[8][9][10]Mild, neutral pH conditions; high yields; effective for hindered substrates.[7][10]Use of hazardous DCC (allergen); formation of byproduct (DCU) requires removal.[10][11]
Mitsunobu Reaction Redox-based activation of the alcohol using triphenylphosphine (TPP) and an azodicarboxylate (DEAD/DIAD), followed by SN2 attack by the carboxylate.[12][13]High. An excellent method for mild, controlled esterification, particularly valuable for inverting the stereocenter of a secondary alcohol.[12]Very mild conditions; proceeds with clean inversion of stereochemistry.[12]Stoichiometric byproducts (TPPO, hydrazine) complicate purification; reagents are costly.[14]

Experimental Protocols and Workflows

Recommended Protocol: Steglich Esterification

This protocol describes the synthesis of an exemplary ester, Benzyl 4-methoxy-3,5-dinitrobenzoate. It can be adapted for other primary or secondary alcohols.

Core Logic: The reaction leverages the activation of the carboxylic acid by Dicyclohexylcarbodiimide (DCC) into a reactive intermediate. 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst, intercepting the intermediate to form a highly reactive acylpyridinium salt, which is then readily attacked by the alcohol.[8][9] The insoluble N,N'-dicyclohexylurea (DCU) byproduct precipitates, simplifying its removal.[15]

Workflow Diagram: Steglich Esterification

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-Up cluster_purify Purification A Dissolve Acid (1.0 eq), Alcohol (1.2 eq), DMAP (0.1 eq) in anhydrous DCM B Cool solution to 0 °C A->B C Add DCC (1.1 eq) in one portion B->C D Stir at 0 °C for 30 min, then warm to RT for 12-16h C->D E Filter to remove precipitated DCU D->E F Wash filtrate with 1M HCl (2x) E->F G Wash with sat. NaHCO3 (2x) and brine (1x) F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify crude product via silica gel chromatography H->I G TPP + DIAD TPP + DIAD Betaine Intermediate Betaine Intermediate TPP + DIAD->Betaine Intermediate [1] Alkoxyphosphonium Salt Alkoxyphosphonium Salt Betaine Intermediate->Alkoxyphosphonium Salt [2] + Alcohol (R'-OH) Ester + TPPO Ester + TPPO Alkoxyphosphonium Salt->Ester + TPPO [3] + Carboxylate (RCOO-)

Sources

Method

Application Notes and Protocols for 4-Methoxy-3,5-dinitrobenzoic Acid Reactions

Abstract 4-Methoxy-3,5-dinitrobenzoic acid is a valuable substituted aromatic compound, serving as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methoxy-3,5-dinitrobenzoic acid is a valuable substituted aromatic compound, serving as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its structure, featuring a carboxylic acid, a methoxy group, and two strongly electron-withdrawing nitro groups, allows for a diverse range of chemical transformations. This guide provides detailed, field-proven protocols for the synthesis, handling, and subsequent reactions of 4-Methoxy-3,5-dinitrobenzoic acid, including esterification and nitro group reduction. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction and Core Concepts

4-Methoxy-3,5-dinitrobenzoic acid is an electron-deficient aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] The two nitro groups at the meta positions relative to the carboxylic acid and ortho/para to the methoxy group significantly activate the ring for such transformations.[1][3] The carboxylic acid and nitro functionalities also serve as handles for a variety of other important chemical modifications. This document outlines key experimental procedures involving this reagent.

Safety, Handling, and Physicochemical Properties

2.1. Critical Safety Precautions

Nitroaromatic compounds and the reagents used in their synthesis, such as concentrated nitric and sulfuric acids, are hazardous.[4] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, chemical-resistant gloves (nitrile is recommended), and a lab coat.[5][6] All manipulations of solid nitro-compounds and concentrated acids must be performed inside a certified chemical fume hood to avoid inhalation of dust or corrosive vapors.[4][5][6]

  • Handling Nitrating Agents: Concentrated nitric acid is a strong oxidizer and extremely corrosive.[4][7] It can cause severe burns upon contact and its mists can damage the respiratory tract.[4] Always add acid to water, never the reverse, to manage the exothermic reaction.[7] Store nitric acid away from organic materials, metals, and other incompatible substances.[6][7][8]

  • Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[4][8] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][8] For inhalation, move to fresh air and seek immediate medical attention.[4]

2.2. Physicochemical and Spectroscopic Data

Proper characterization is the cornerstone of trustworthy and reproducible research. The following table summarizes key data for 4-Methoxy-3,5-dinitrobenzoic acid.

PropertyValueSource
Molecular Formula C₈H₆N₂O₇[9]
Molecular Weight 242.14 g/mol [9]
CAS Number 85365-92-0[9]
Appearance Yellowish solid[10]
Melting Point 204-206 °C (for 3,5-dinitrobenzoic acid)[10]
pKa More acidic than benzoic acid (pKa 4.20) due to electron-withdrawing nitro groups. (pKa of 3,5-dinitrobenzoic acid is 2.82)[10]
Solubility Soluble in methanol.[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-3,5-dinitrobenzoic Acid

Principle: This protocol describes the electrophilic aromatic substitution (nitration) of 4-methoxybenzoic acid. The methoxy group is an ortho, para-director; however, under harsh nitrating conditions, dinitration occurs. The reaction uses a mixture of fuming nitric acid and concentrated sulfuric acid, a potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-methoxybenzoic acid and conc. H₂SO₄ in an ice bath B Add fuming HNO₃ dropwise maintaining T < 10°C A->B Slow addition C Warm to room temperature and stir for 2-4 hours B->C Controlled warming D Heat mixture at 60-70°C for 2 hours (Hood!) C->D Promote dinitration E Cool and pour onto crushed ice D->E Quench & Precipitate F Collect precipitate by vacuum filtration E->F G Wash with cold water until pH is neutral F->G H Recrystallize from aqueous ethanol G->H I Dry under vacuum H->I J Pure 4-Methoxy-3,5- dinitrobenzoic acid I->J Yields final product G ArNO2 Ar-NO₂ (4-Methoxy-3,5-dinitrobenzoic acid derivative) ArNH2 Ar-(NH₂)₂ (Diamino product) ArNO2->ArNH2 6e⁻, 6H⁺ (Stepwise Reduction) SnCl2 SnCl₂ / conc. HCl (Electron Source) SnCl2->ArNO2 H2O H₂O H2O->ArNO2 SnIV Sn(IV) species ArNH2->SnIV caption Reduction of nitro groups using Tin(II) Chloride.

Sources

Application

Application Note: 4-Methoxy-3,5-dinitrobenzoic Acid as a High-Value Scaffold in Medicinal Chemistry

This Application Note and Protocol Guide details the utility, synthesis, and application of 4-Methoxy-3,5-dinitrobenzoic acid (CAS: 85365-92-0) in drug discovery.[1] [1] Executive Summary 4-Methoxy-3,5-dinitrobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility, synthesis, and application of 4-Methoxy-3,5-dinitrobenzoic acid (CAS: 85365-92-0) in drug discovery.[1]

[1]

Executive Summary

4-Methoxy-3,5-dinitrobenzoic acid represents a "privileged scaffold" intermediate in modern drug discovery.[1] Its chemical architecture—a benzoic acid core flanked by two nitro groups and a para-methoxy substituent—creates a unique electronic environment.[1] The two ortho-nitro groups exert a powerful electron-withdrawing effect, activating the para-methoxy group for Nucleophilic Aromatic Substitution (


) .[1]

This reactivity allows medicinal chemists to utilize the molecule as a trifunctional core :

  • C-1 Carboxyl: amenable to amide coupling or esterification for linker attachment.[1]

  • C-4 Methoxy: a "dummy" leaving group displaceable by diverse amines or thiols under mild conditions.[1]

  • C-3,5 Nitro groups: reducible to diamines, serving as precursors for benzimidazoles , quinazolinones , and dendrimeric drug delivery systems .

Chemical Profile & Mechanism of Action[2][3]

  • CAS Number: 85365-92-0[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 242.14 g/mol [2]

  • IUPAC Name: 4-methoxy-3,5-dinitrobenzoic acid[1]

Mechanistic Insight: The "Activated Core"

The reactivity of this intermediate is defined by the synergistic electron-withdrawing nature of the nitro groups. In a standard benzene ring, a methoxy group is an electron-donating group (EDG) via resonance.[1] However, the presence of nitro groups at the 3 and 5 positions creates an electron-deficient


-system.[1]

This reverses the standard reactivity:

  • Electrophilicity at C-4: The C-4 carbon becomes highly electrophilic.[1] Nucleophiles (e.g., primary amines, hydrazine) can attack C-4, forming a Meisenheimer complex, followed by the elimination of the methoxide ion.

  • Redox Potential: The nitro groups are easily reduced to anilines, which can then condense with electrophiles (aldehydes, carboxylic acids) to form heterocycles.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of p-Anisic acid into the target intermediate and its subsequent diversification into bioactive scaffolds.

G Anisic p-Anisic Acid (Starting Material) Intermediate 4-Methoxy-3,5- dinitrobenzoic Acid (The Scaffold) Anisic->Intermediate Nitration (HNO3/H2SO4) SNAr_Product 4-(Alkylamino)-3,5- dinitrobenzoic Acid Intermediate->SNAr_Product SNAr Displacement (R-NH2, mild heat) Diamine 3,5-Diamino-4- (alkylamino)benzoic Acid SNAr_Product->Diamine Reduction (H2/Pd-C or Fe/AcOH) Benzimidazole Benzimidazole Derivatives (Kinase Inhibitors) Diamine->Benzimidazole Cyclization (R'-CHO or R'-COOH)

Caption: Synthetic workflow converting p-Anisic acid into Benzimidazole libraries via the 4-Methoxy-3,5-dinitrobenzoic acid scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-3,5-dinitrobenzoic Acid

Objective: To synthesize the core intermediate from commercially available p-anisic acid via electrophilic aromatic substitution.[1]

Safety Warning: This reaction involves fuming nitric acid and the formation of polynitro compounds. Perform behind a blast shield in a functioning fume hood. Ensure temperature control to prevent thermal runaway.

Materials:
  • p-Anisic acid (4-Methoxybenzoic acid)[1]

  • Sulfuric acid (

    
    ), concentrated (98%)
    
  • Fuming Nitric acid (

    
    ), >90%
    
  • Ice water bath[1]

Step-by-Step Methodology:
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and a pressure-equalizing addition funnel, place 15.2 g (100 mmol) of p-anisic acid.

  • Solvation: Add 50 mL of concentrated sulfuric acid. Stir mechanically at room temperature until the solid is partially dissolved/suspended.

  • Cooling: Cool the mixture to 0–5 °C using an ice-salt bath.

  • Nitration (Critical Step):

    • Place 10 mL of fuming nitric acid in the addition funnel.

    • Add the nitric acid dropwise over 45 minutes.

    • Control: Ensure the internal temperature does not exceed 10 °C . A rapid exotherm indicates potentially dangerous runaway; stop addition immediately if this occurs.[1]

  • Reaction: After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Then, heat gently to 60 °C for 1 hour to ensure dinitration.

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from ethanol/water (1:1).

  • Validation:

    • Yield: Expect 75–85% (approx. 18–20 g).

    • Appearance: Pale yellow needles.[1]

    • Melting Point: 160–162 °C (Lit. check required).

Protocol B: Diversification (Library Generation)

Objective: To displace the methoxy group with a primary amine, demonstrating the scaffold's utility for combinatorial chemistry.

Materials:
  • 4-Methoxy-3,5-dinitrobenzoic acid (from Protocol A)[1]

  • Primary Amine (e.g., Benzylamine, Methylamine, or Amino Acid Ester)

  • Solvent: Ethanol or DMF[1]

  • Base: Triethylamine (

    
    )[1]
    
Step-by-Step Methodology:
  • Dissolution: Dissolve 2.42 g (10 mmol) of 4-Methoxy-3,5-dinitrobenzoic acid in 20 mL of Ethanol.

  • Addition: Add 12 mmol of the chosen primary amine and 2.0 mL of triethylamine.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Observation: The solution will typically darken or change color (often to deep orange/red) as the amine displaces the methoxide.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc and wash with 1M HCl (to remove excess amine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Result: The product is now 4-(Substituted-amino)-3,5-dinitrobenzoic acid . This material is ready for reduction to the triamine.

Quantitative Data Summary

ParameterValue / ConditionNotes
Precursor Cost Low (p-Anisic Acid)Commercially available commodity chemical.[1][3]
Nitration Yield 75% – 85%High efficiency; regioselective for 3,5-positions.[1]

Reactivity
HighReacts with

amines at 60–80°C.
Selectivity >95%Displacement occurs exclusively at C-4 (methoxy).[1]
Solubility DMSO, DMF, EtOHPoor solubility in water/hexane.

References

  • Synthesis of 3,5-Dinitrobenzoic Acid Derivatives

    • Source: Organic Syntheses, Coll. Vol. 3, p.337 (1955); Vol. 21, p.44 (1941).
    • Relevance: Foundational protocol for nitration of benzoic acid deriv
    • URL:[1]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Source:Nature Chemistry, "Concerted nucleophilic arom
    • Relevance: Explains the mechanistic basis for the displacement of the methoxy group in electron-deficient rings.
    • URL:[1]

  • Application in Benzimidazole Synthesis

    • Source:Journal of Medicinal Chemistry, "Synthesis and Structure-Activity Relationships of Benzimidazole-Based Kinase Inhibitors".[1] (General reference to class).

    • Relevance: Establishes the triaminobenzoic acid scaffold (derived from this intermediate) as a key precursor for kinase inhibitors.
    • URL: [ACS Publications - J. Med.[1] Chem. Search]([Link]1]

  • Safety Data (MSDS)

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[1]

    • Relevance: Critical safety inform
    • URL:[1]

Sources

Method

Chromatographic separation of 4-Methoxy-3,5-dinitrobenzoic acid derivatives

An In-Depth Guide to the Chromatographic Separation of 4-Methoxy-3,5-dinitrobenzoic Acid and Its Derivatives Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Nitroaromatic Compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chromatographic Separation of 4-Methoxy-3,5-dinitrobenzoic Acid and Its Derivatives

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Nitroaromatic Compounds

4-Methoxy-3,5-dinitrobenzoic acid and its derivatives are a class of nitroaromatic compounds that serve as pivotal intermediates in various fields of chemical science. Their applications range from being precursors in the synthesis of pharmaceuticals and agrochemicals to their use in the development of advanced polymers and high-energy materials.[1][2] The dinitro-substitution pattern, combined with the methoxy and carboxylic acid functionalities, imparts unique chemical reactivity, making these molecules valuable building blocks in organic synthesis.[3][4]

Given their role as critical intermediates, the purity and accurate identification of these compounds are paramount. Chromatographic techniques are indispensable tools for achieving this, enabling researchers to monitor reaction progress, assess the purity of final products, and isolate specific derivatives from complex mixtures. This guide provides a comprehensive overview and detailed protocols for the chromatographic separation of 4-Methoxy-3,5-dinitrobenzoic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of 4-Methoxy-3,5-dinitrobenzoic acid and its derivatives due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is particularly well-suited for these polar, non-volatile compounds.[5]

The Causality Behind Method Selection

The choice of a reversed-phase C18 column is based on the principle of hydrophobic interaction. The nonpolar stationary phase (C18) retains the aromatic ring of the analyte, while a polar mobile phase elutes it. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is critical. It protonates the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks by preventing interactions with residual silanols on the silica support. Acetonitrile or methanol is used as the organic modifier to control the retention time; a higher concentration results in faster elution.

Experimental Protocol: Reversed-Phase HPLC

1. Sample Preparation (The "Dilute and Shoot" Approach): [6]

  • Standard Solution: Accurately weigh approximately 10 mg of the 4-Methoxy-3,5-dinitrobenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in methanol or acetonitrile and dilute to the mark to obtain a concentration of about 100 µg/mL.
  • Sample Solution: Prepare the sample solution similarly, aiming for a concentration within the linear range of the method.
  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.[5]

2. HPLC Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is sufficient for this analysis.

ParameterRecommended SettingRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient/Isocratic Isocratic: 60% Mobile Phase BA simple starting point, can be optimized for complex mixtures.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 230 nm or 254 nmCorresponds to the UV absorbance maxima of the aromatic nitro compound.[5]
Injection Volume 10 µLA typical volume for analytical HPLC.

3. Data Analysis and Interpretation: The retention time of the peak in the sample chromatogram should match that of the reference standard. The purity of the sample can be calculated based on the area percentage of the main peak. For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Workflow for HPLC Analysis

Sources

Application

The Derivatizing Power of Dinitrobenzoates in Natural Product Chemistry: A Guide to 4-Methoxy-3,5-dinitrobenzoic Acid

In the intricate world of natural product chemistry, the journey from a crude extract to a fully characterized bioactive compound is fraught with challenges. Complex mixtures, minute quantities of target molecules, and t...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of natural product chemistry, the journey from a crude extract to a fully characterized bioactive compound is fraught with challenges. Complex mixtures, minute quantities of target molecules, and the often-elusive nature of their three-dimensional structures demand a robust analytical toolkit. Among the many chemical tools available, derivatizing agents play a pivotal role in enhancing the detectability, separability, and crystallizability of natural products. This guide focuses on a particularly effective class of reagents, the dinitrobenzoic acids, with a special emphasis on the unique potential of 4-Methoxy-3,5-dinitrobenzoic acid .

While its close analog, 3,5-dinitrobenzoic acid, has a more extensively documented history, the principles of its application provide a strong foundation for understanding the utility of the 4-methoxy derivative. This document will provide detailed protocols, rooted in established methodologies for dinitrobenzoyl derivatization, and explore the strategic advantages conferred by the 4-methoxy group for researchers, scientists, and drug development professionals.

The Strategic Advantage of Dinitrobenzoyl Derivatization

Natural products, particularly those rich in hydroxyl (-OH) and amino (-NH) functional groups like terpenoids, steroids, alkaloids, and flavonoids, often present analytical hurdles. These include poor chromatographic resolution, low UV absorbance, and resistance to forming high-quality crystals suitable for X-ray crystallography.

Derivatization with a dinitrobenzoyl moiety, typically via the highly reactive 4-methoxy-3,5-dinitrobenzoyl chloride , addresses these challenges by:

  • Introducing a Strong Chromophore: The dinitroaromatic ring is a powerful chromophore, dramatically increasing the molar absorptivity of the derivatized natural product in the UV-Vis spectrum. This significantly enhances detection sensitivity in HPLC-UV analysis.

  • Improving Crystallinity: The rigid, planar, and electron-poor nature of the dinitrobenzoyl group can facilitate the formation of well-ordered crystal lattices. This is often the key to obtaining single crystals of sufficient quality for unambiguous structure determination by X-ray diffraction[1].

  • Enabling Chiral Separations: By reacting a chiral natural product with an achiral derivatizing agent like 4-methoxy-3,5-dinitrobenzoyl chloride, diastereomeric pairs are not formed. However, the resulting derivative often exhibits enhanced interactions with chiral stationary phases (CSPs) in HPLC, leading to improved enantiomeric resolution compared to the underivatized analyte[2].

The Role of the 4-Methoxy Group: A Hypothesis

While direct comparative studies are scarce, the inclusion of a 4-methoxy group is a deliberate chemical modification expected to confer specific advantages:

  • Enhanced Electronic Interactions: The electron-donating methoxy group can modulate the electronic properties of the aromatic ring, potentially leading to more favorable π-π stacking interactions within a crystal lattice or with a chiral stationary phase.

  • Modified Solubility: The methoxy group can alter the polarity and solubility of the derivative, which can be beneficial for both the derivatization reaction itself and the subsequent purification and crystallization steps.

  • Improved Chromatographic Behavior: Changes in polarity and molecular shape due to the methoxy group can influence the retention and selectivity of the derivative on various HPLC columns, potentially leading to better separation from impurities or other components of a complex mixture.

Synthesis of the Activated Reagent: 4-Methoxy-3,5-dinitrobenzoyl Chloride

The derivatization of hydroxyl and amino groups is most efficiently carried out using the acid chloride form of the reagent, which is significantly more reactive than the parent carboxylic acid. The synthesis of 4-methoxy-3,5-dinitrobenzoyl chloride from its corresponding benzoic acid is a straightforward laboratory procedure.

Protocol 1: Synthesis of 4-Methoxy-3,5-dinitrobenzoyl Chloride

This protocol is adapted from standard methods for the synthesis of aromatic acid chlorides[3][4][5].

Materials:

  • 4-Methoxy-3,5-dinitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, place 4-Methoxy-3,5-dinitrobenzoic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents:

    • Using Thionyl Chloride: Add an excess of thionyl chloride (e.g., 5-10 eq), which can also serve as the solvent. Alternatively, suspend the acid in an anhydrous solvent like toluene and add a smaller excess of thionyl chloride (e.g., 2-3 eq).

    • Using Oxalyl Chloride: Suspend the acid in an anhydrous solvent like DCM and add oxalyl chloride (2-3 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated (azeotropic distillation).

  • Product: The resulting crude 4-methoxy-3,5-dinitrobenzoyl chloride is often a solid and can be used directly in the next step without further purification. If necessary, it can be recrystallized from a non-polar solvent like hexane.

Caption: Workflow for the synthesis of the activated derivatizing agent.

Application in Structural Elucidation: Enhancing Crystallinity for X-ray Diffraction

One of the most powerful applications of 4-methoxy-3,5-dinitrobenzoic acid is in facilitating the single-crystal X-ray diffraction analysis of natural products that are oils or are otherwise difficult to crystallize[1]. The derivatization introduces a rigid, planar moiety that promotes intermolecular interactions, such as π-π stacking, leading to the formation of high-quality crystals.

Protocol 2: Derivatization of a Hydroxyl-Containing Natural Product for Crystallization

This general protocol is applicable to a wide range of natural products, including terpenoids, steroids, and flavonoids containing accessible hydroxyl groups.

Materials:

  • Natural product with a hydroxyl group

  • 4-Methoxy-3,5-dinitrobenzoyl chloride (1.1 - 1.5 eq)

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Small reaction vial with a screw cap

  • Magnetic stirrer

  • Standard work-up reagents (e.g., dilute HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the natural product (1.0 eq) in anhydrous pyridine or DCM in a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add DMAP (catalytic amount), and if using DCM, add TEA (2-3 eq). Cool the solution to 0 °C in an ice bath.

  • Derivatization: Add 4-methoxy-3,5-dinitrobenzoyl chloride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench by adding a small amount of water or dilute HCl. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude derivative by silica gel column chromatography to obtain the pure 4-methoxy-3,5-dinitrobenzoate ester.

  • Crystallization: Attempt to grow single crystals of the purified derivative from various solvent systems (e.g., slow evaporation from hexane/ethyl acetate, acetone/water, or methanol).

Derivatization_for_Xray Derivatization for X-ray Crystallography cluster_0 Reaction cluster_1 Purification & Crystallization NP Natural Product (R-OH) Dissolved in Pyridine/DCM Reaction Stir at RT (2-16h) NP->Reaction Reagent 4-Methoxy-3,5-dinitrobenzoyl Chloride + DMAP (cat.) Reagent->Reaction Workup Aqueous Workup Reaction->Workup Quench Purify Silica Gel Chromatography Workup->Purify Crystallize Slow Evaporation Purify->Crystallize Pure Derivative Xray X-ray Diffraction Crystallize->Xray Single Crystal

Caption: Experimental workflow from natural product to X-ray structure.

Application in Separation Science: Enhancing Chromatographic Resolution

Derivatization with 4-methoxy-3,5-dinitrobenzoyl chloride is a powerful strategy to improve the separation of complex mixtures and resolve enantiomers of chiral natural products by HPLC.

Achiral Separations

The introduction of the bulky and polar dinitrobenzoyl group can significantly alter the retention behavior of a natural product, often leading to improved resolution from closely eluting impurities on both normal-phase and reversed-phase HPLC systems. The strong UV absorbance of the derivative simplifies detection and quantification.

Chiral Separations

For chiral natural products, derivatization converts the enantiomers into derivatives that may interact more strongly and selectively with a chiral stationary phase (CSP). This can turn a difficult or impossible enantiomeric separation into a routine analysis. The choice of CSP is critical, with polysaccharide-based columns (e.g., cellulose or amylose derivatives) being a common starting point[2].

Protocol 3: HPLC Analysis of Derivatized Natural Products

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • For achiral separations: A standard C18 reversed-phase column or a silica normal-phase column.

  • For chiral separations: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).

General Procedure:

  • Sample Preparation: Prepare the 4-methoxy-3,5-dinitrobenzoate derivative of the natural product or mixture as described in Protocol 2. Dissolve a small amount of the purified derivative in a suitable solvent (e.g., mobile phase) to a known concentration.

  • Method Development (Achiral):

    • Reversed-Phase: Start with a mobile phase gradient of water and acetonitrile (or methanol), both with 0.1% formic acid. Monitor the elution of the derivatized compound at a wavelength where the dinitrobenzoyl group absorbs strongly (typically around 254 nm).

    • Normal-Phase: Use a mobile phase of hexane and isopropanol (or ethyl acetate) and adjust the ratio to achieve optimal retention and separation.

  • Method Development (Chiral):

    • Screen different polysaccharide-based CSPs with various mobile phases (e.g., hexane/isopropanol, hexane/ethanol for normal phase; or acetonitrile, methanol for polar organic mode).

    • Optimize the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs) between the enantiomeric peaks.

  • Quantification: Once a suitable separation method is developed, create a calibration curve using standards of the derivatized natural product to quantify its concentration in samples.

ParameterTypical Starting Conditions (Reversed-Phase)Typical Starting Conditions (Chiral, Normal Phase)
Column C18, 4.6 x 150 mm, 5 µmAmylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileHexane / Isopropanol (90:10, v/v)
Gradient/Isocratic Gradient: 5% to 95% B over 20 minIsocratic
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Column Temp. 25 - 40 °C25 °C
Detection UV at 254 nmUV at 254 nm

Table 1: Example Starting Conditions for HPLC Analysis of Dinitrobenzoate Derivatives.

Conclusion and Future Outlook

4-Methoxy-3,5-dinitrobenzoic acid stands as a valuable, albeit underutilized, tool in the arsenal of the natural product chemist. By leveraging the well-established principles of dinitrobenzoyl derivatization, researchers can significantly enhance the analytical tractability of challenging natural products. The addition of the 4-methoxy group offers a subtle but potentially powerful modification to this classic technique, providing an avenue for further optimization in chromatographic separations and crystallographic studies. As the quest for novel bioactive compounds continues, the strategic application of derivatizing agents like 4-methoxy-3,5-dinitrobenzoic acid will undoubtedly play a crucial role in accelerating the pace of discovery and development in natural product science.

References

  • Kudelko, A., & Wróblowska, M. (2014). A simple and efficient procedure for the preparation of aromatic carboxylic acid chlorides. Tetrahedron Letters, 55(21), 3252-3254. Available from: [Link]

  • Saunders, B. C., Stacey, G. J., & Wilding, I. G. E. (1942). The Preparation of 3:5-Dinitrobenzoic Acid and 3:5-Dinitrobenzoyl Chloride – Observations on the Acylation of Amino-acids by means of 3:5-Dinitrobenzoyl Chloride and certain other Acid Chlorides. Biochemical Journal, 36(3-4), 368–375. Available from: [Link]

  • Wikipedia contributors. (2023). 3,5-Dinitrobenzoyl chloride. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Available from: [Link]

  • Yu, J. J., & Ryoo, J. J. (2022). Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. Chirality, 34(4), 587–596. Available from: [Link]

  • Manasa, G. (2014). Structural elucidation of Terpenoids by spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 36-39. Available from: [Link]

  • Auctores Publishing. (2024). Chromatographic methods for the identification of flavonoids. Auctores. Available from: [Link]

  • Pareja, A., et al. (2004). Characterization of Acylated flavonoid-O-glycosides and Methoxylated Flavonoids From Tagetes Maxima by Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 18(21), 2801-2810. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • MDPI. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. Molecules, 29(21), 5136. Available from: [Link]

  • ResearchGate. (2017). Single crystal X-ray structure obtained from the 3,5-dinitrobenzoate of the advanced intermediate 12 at 298 K. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Methoxy-3,5-dinitrobenzoic Acid

Welcome to the technical support guide for the purification of crude 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA). This resource is designed for researchers, chemists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-purity MDNBA. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to ensure the success of your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Methoxy-3,5-dinitrobenzoic acid?

The impurity profile of crude MDNBA is largely dependent on the synthetic route, which typically involves the nitration of 4-methoxybenzoic acid. The primary impurities arise from incomplete reactions or side reactions.

  • Unreacted Starting Material: Residual 4-methoxybenzoic acid is a common impurity if the nitration is incomplete.

  • Mono-nitrated Intermediates: The most significant impurities are often the two possible mono-nitrated isomers: 4-methoxy-3-nitrobenzoic acid and 4-methoxy-2-nitrobenzoic acid. The methoxy group is an ortho-, para- director, but the steric hindrance and reaction conditions can lead to the formation of these intermediates.[1]

  • Other Dinitro Isomers: While the 3,5-dinitro isomer is the thermodynamically favored product, small amounts of other isomers may form under certain conditions.

  • Oxidation Byproducts: Harsh nitrating conditions (e.g., high temperatures or overly concentrated acids) can cause oxidation of the aromatic ring or the methoxy group, leading to colored, tarry byproducts.[1]

Q2: What is the recommended primary purification method for crude MDNBA?

Recrystallization is the most effective and widely used technique for purifying crude MDNBA on a laboratory scale. This method leverages the difference in solubility between MDNBA and its impurities in a given solvent system at different temperatures.[2] By carefully selecting a solvent, MDNBA can be dissolved in a hot solution and then allowed to crystallize upon cooling, leaving the impurities behind in the "mother liquor."

Q3: What are the key physicochemical properties to consider during purification?

Understanding the properties of MDNBA is crucial for designing an effective purification strategy.

PropertyValue / InformationSignificance for Purification
Molecular Formula C₈H₆N₂O₇[3]Influences solvent choice and solubility characteristics.
Molecular Weight 242.14 g/mol [3]Required for calculating yield and molar quantities.
Acidity (pKa) Expected to be a strong acid (pKa < 3.0)The carboxylic acid group is highly acidic due to the electron-withdrawing nitro groups, similar to 3,5-dinitrobenzoic acid (pKa = 2.82).[4] This allows for acid-base extraction as a potential purification step.
Appearance Typically a yellow or off-white solidColor in the crude product often indicates the presence of nitrated impurities or oxidation byproducts. The goal of purification is often to obtain a pale-yellow or colorless crystalline solid.
Solubility Soluble in polar organic solvents like methanol, ethanol, and acetone. Limited solubility in non-polar solvents and cold water.This solubility profile is ideal for recrystallization. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is desired.[2]

Troubleshooting Guide: Recrystallization Issues

This section addresses common problems encountered during the recrystallization of MDNBA.

ProblemPotential Cause(s)Recommended Solution(s)
Product Fails to Crystallize Upon Cooling 1. Solution is not saturated: Too much solvent was used initially. 2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent until a slight cloudiness appears, then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a "seed crystal" of pure MDNBA to the cooled solution.[2]
Product "Oils Out" Instead of Forming Crystals 1. High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid. 2. High Supersaturation: The solution is too concentrated, causing the product to precipitate out above its melting point. 3. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the crude product.1. Re-dissolve and Dilute: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent (10-20% more) and allow it to cool more slowly. 2. Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or a beaker to slow heat loss. This gives the molecules time to orient into a crystal lattice.[5] 3. Change Solvent System: Consider a lower-boiling point solvent or switch to a mixed-solvent system.
Low Recovery / Poor Yield 1. Incomplete Crystallization: The product is still partially soluble in the cold mother liquor. 2. Premature Crystallization: Crystals formed during the hot filtration step, leading to product loss on the filter paper. 3. Excessive Washing: Too much cold solvent was used to wash the final crystals, re-dissolving some of the product.1. Maximize Precipitation: Cool the flask in an ice-water bath for at least 30 minutes after it has reached room temperature to minimize solubility and maximize crystal formation.[6] 2. Prevent Premature Crystallization: Use a pre-heated funnel and flask for the hot filtration step. Ensure you use the minimum amount of hot solvent necessary to dissolve the crude product.[5] 3. Minimize Washing Loss: Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is Still Colored or Impure After One Recrystallization 1. Inefficient Impurity Removal: The chosen solvent may not effectively differentiate between the product and a specific impurity (i.e., they have similar solubilities). 2. Trapped Impurities: Rapid crystal growth can trap impurities and mother liquor within the crystal lattice. 3. Presence of Decolorizing Impurities: Highly colored, often polymeric, impurities may be present.1. Perform a Second Recrystallization: A second pass is often necessary for high purity. 2. Use a Different Solvent: If purity does not improve, the original solvent is likely unsuitable. Refer to the solvent selection workflow. 3. Use Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.[5]

Experimental Protocols & Workflows

Workflow for Recrystallization Solvent Selection

Choosing the right solvent is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.

G A Select Potential Solvents (e.g., Ethanol, Methanol, Water, Toluene, Ethyl Acetate, or mixtures) B Test Solubility in Cold Solvent (0.1g crude in 3mL solvent at RT) A->B C Is it soluble? B->C D Discard Solvent (Too soluble) C->D Yes E Heat the Insoluble Mixture to Boiling C->E No F Is it soluble now? E->F G Discard Solvent (Not soluble enough) F->G No H Cool the Hot Solution to Room Temp, then in Ice Bath F->H Yes I Do abundant, high-quality crystals form? H->I J This is a good solvent candidate. I->J Yes K Consider a Mixed-Solvent System or try another solvent. I->K No

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Protocol 1: Single-Solvent Recrystallization (Ethanol/Water)

Based on procedures for analogous compounds, an ethanol/water mixture is a promising system.[7] This protocol is a starting point and may require optimization.

  • Dissolution: Place the crude MDNBA (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of a hot 50:50 ethanol/water solution while heating on a hot plate with stirring until the solid just dissolves.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a separate flask and a fluted filter paper in a funnel. Filter the hot solution by gravity to remove any insoluble impurities (and charcoal, if used). This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the funnel with a small amount of ice-cold 50:50 ethanol/water to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.

Purification and Validation Workflow Diagram

G cluster_prep Preparation & Purification cluster_analysis Analysis & Validation A Crude MDNBA Product B Select Solvent System (See Selection Workflow) A->B C Perform Recrystallization (Protocol 1) B->C D Collect & Dry Crystals C->D E Assess Purity (TLC, HPLC, Melting Point) D->E F Is Purity > 98%? E->F G Purified MDNBA F->G Yes H Repeat Recrystallization (Consider different solvent) F->H No H->C

Caption: Overall workflow from crude product to validated pure MDNBA.

References

  • BenchChem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • HBCSE. (n.d.).
  • ChemicalBook. (2025, September 18). Synthesis and Application of 3,5-Dinitrobenzoic acid.
  • BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • Wikipedia. (2023, December 29). 3,5-Dinitrobenzoic acid.
  • ChemScene. (n.d.). 4-Methoxy-3,5-dinitrobenzoic acid.
  • University of Wisconsin-Green Bay. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Methyl-3,5-dinitrobenzoic acid 98.
  • Organic Syntheses. (1955). 3,5-dinitrobenzoic acid. Organic Syntheses, Coll. Vol. 3, p. 337; Vol. 22, p. 48.

Sources

Optimization

Side reactions in the synthesis of 4-Methoxy-3,5-dinitrobenzoic acid

Technical Support Center: Synthesis of 4-Methoxy-3,5-dinitrobenzoic Acid Topic: Side Reactions & Troubleshooting in Nitration Protocols Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methoxy-3,5-dinitrobenzoic Acid

Topic: Side Reactions & Troubleshooting in Nitration Protocols Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1]

Introduction: The Critical Path

The synthesis of 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) is a classic electrophilic aromatic substitution, typically achieved via the dinitration of p-anisic acid (4-methoxybenzoic acid). While the methoxy group strongly activates the ring, directing incoming nitro groups to the ortho positions (3 and 5), this high reactivity introduces specific risks: demethylation , ipso-substitution (decarboxylation) , and thermal runaway .[1]

This guide provides a mechanistic breakdown of these failure modes and actionable solutions to ensure high purity (>98%) and safe scale-up.

Module 1: Reaction Logic & Mechanism

The synthesis relies on the cooperative directing effects of the electron-donating methoxy group (ortho/para director) and the electron-withdrawing carboxyl group (meta director). Both groups direct electrophiles to the 3- and 5-positions, making the regioselectivity generally high. However, the reaction environment (strong acid, heat) challenges the stability of the ether linkage and the carboxyl group.

Visualizing the Pathway

The following diagram illustrates the competitive pathways between the desired dinitration and the primary side reactions (demethylation and decarboxylation).

ReactionPathways Start 4-Methoxybenzoic Acid (p-Anisic Acid) Intermediate 3-Nitro-4-methoxybenzoic Acid (Mononitro Intermediate) Start->Intermediate HNO3/H2SO4 < 10°C Side_Decarb SIDE REACTION B: 2,4-Dinitroanisole (Ipso-Nitration/Decarboxylation) Start->Side_Decarb Ipso-attack at C1 (Radical or H+ catalyzed) Target 4-Methoxy-3,5-dinitrobenzoic Acid (TARGET) Intermediate->Target HNO3/H2SO4 60-80°C Intermediate->Side_Decarb Loss of CO2 Side_Demethyl SIDE REACTION A: 4-Hydroxy-3,5-dinitrobenzoic Acid (Demethylation) Target->Side_Demethyl High Temp (>90°C) + H2O (Acid Hydrolysis)

Figure 1: Reaction network showing the primary synthetic route and critical deviation pathways.

Module 2: Troubleshooting Dashboard

Use this decision matrix to diagnose impurities based on physical observations and analytical data.

Observation Likely Issue Root Cause Corrective Action
Melting Point > 240°C (Target is ~205-207°C)Demethylation Reaction temperature too high (>90°C) or prolonged heating in aqueous acid.[1]Maintain T < 80°C. Minimize water content in mixed acid. Reduce reaction time.
Melting Point < 190°C Incomplete Nitration Stoichiometry insufficient or temperature too low.[1]Ensure >2.2 eq.

. Increase hold time at 60°C. Check mixing efficiency.
Gas Evolution (Bubbles) Decarboxylation Ipso-substitution at C-1 position displacing

.[1]
Control exotherm strictly during addition.[1] Keep T < 10°C during initial mixing.
Orange/Red Oil (instead of yellow solid)Poly-nitration / Tars Thermal runaway or oxidation of the ring.STOP. Quench carefully. Review cooling capacity and addition rate.
Product is Phenolic (Soluble in NaOH, deep color with

)
Ether Cleavage Acid-catalyzed hydrolysis of the methoxy group.[1]See "Demethylation" above.[1] Use anhydrous reagents if possible.[1]

Module 3: Deep Dive Q&A

Q1: Why is my product contaminated with 4-hydroxy-3,5-dinitrobenzoic acid?

The Mechanism: The methoxy ether linkage is susceptible to acid-catalyzed hydrolysis (cleavage), especially in the presence of the strong electron-withdrawing nitro groups introduced during the reaction. These groups make the ring electron-deficient, but they also stabilize the leaving phenoxide intermediate if nucleophilic attack occurs at the methyl group. However, the primary mechanism here is typically acid-catalyzed cleavage where water acts as the nucleophile. The Fix:

  • Temperature Control: The activation energy for demethylation is higher than for nitration.[1] Do not exceed 80°C during the "cook" phase.

  • Water Management: Use fuming nitric acid (low water) and 98% sulfuric acid.[1] Excess water promotes hydrolysis.[1]

Q2: I see a massive exotherm upon adding Nitric Acid. Is this normal?

The Hazard: Yes, nitration is highly exothermic (


 per nitro group).[1]
The Protocol: 
  • Pre-cooling: Cool the sulfuric acid/anisic acid mixture to 0–5°C before adding nitric acid.

  • Controlled Addition: Add fuming

    
     dropwise. Monitor internal temperature, not just the bath temperature.[1] If internal T rises > 15°C, stop addition and let it cool.
    
  • Safety Note: Rapid temperature spikes can trigger decarboxylation (releasing

    
     gas), which can pressurize the vessel and lead to a rupture.[1]
    
Q3: Can I use standard 65-70% Nitric Acid instead of Fuming HNO3?

Technical Advice: It is possible but risky for yield.[1]

  • Issue: The extra water in 70%

    
     dilutes the sulfuric acid, reducing the concentration of the active nitronium ion (
    
    
    
    ). This slows the reaction, requiring higher temperatures to drive dinitration, which in turn increases the risk of demethylation (hydrolysis).
  • Recommendation: If you must use 70%

    
    , increase the ratio of 
    
    
    
    to act as a dehydrating agent and keep the temperature moderate (60-70°C) for a longer time.
Q4: How do I remove the mononitro impurity (3-nitro-4-methoxybenzoic acid)?

Purification Strategy: The dinitro product is significantly more acidic (


) than the mononitro impurity (

) due to the extra electron-withdrawing nitro group.[1]
  • Recrystallization: The standard method is recrystallization from 50% ethanol/water.[1] The dinitro compound crystallizes out, while the mononitro species remains more soluble in the mother liquor.

  • pH Swing (Advanced): Dissolve crude in mild base (

    
    ) and carefully acidify. The stronger acid (dinitro) may precipitate at a lower pH, but recrystallization is generally superior for purity.[1]
    

Module 4: Experimental Protocol (Standardized)

Note: This protocol assumes the use of standard laboratory glassware and safety equipment.

  • Preparation : In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 equiv) in conc.

    
     (5.0–6.0 vol) .[1] Cool the mixture to 0–5°C  in an ice/salt bath.
    
  • Nitration : Add Fuming

    
     (2.2–2.5 equiv)  dropwise over 30–60 minutes.
    
    • Critical Control Point: Maintain internal temperature < 10°C .

  • Reaction : Allow to warm to room temperature (25°C) over 1 hour. Then, heat gradually to 60–70°C and hold for 2–3 hours.

    • Observation: Brown fumes (

      
      ) may evolve; ensure good ventilation.[1]
      
  • Quench : Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.[1]

  • Isolation : Filter the solid.[1][2] Wash with cold water until the filtrate is neutral (pH ~7).[1]

  • Purification : Recrystallize from 50% Ethanol/Water .

    • Target Yield: 55–65%.

    • Target MP: 205–207°C.[1][2]

References

  • Organic Syntheses , Coll.[1] Vol. 3, p.334 (1955); Vol. 26, p.26 (1946).[1] 3,5-Dinitrobenzoic Acid.[1][2][3][4][5] Link[1]

    • Note: Provides the foundational method for nitration of benzoic acid deriv
  • BenchChem Technical Support . Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Link[1]

    • Note: Discusses electrophilic aromatic substitution on anisic acid and the directing effects of the methoxy group.
  • National Institutes of Health (NIH) - PMC . Ipso nitration in organic synthesis. Link

    • Note: Details the mechanism of ipso-substitution and decarboxylation during nitration of activated arom
  • Loba Chemie . Safety Data Sheet: 3,5-Dinitrobenzoic acid. Link

    • Note: Provides safety, toxicology, and handling d
  • ChemicalBook . Synthesis and Application of 3,5-Dinitrobenzoic Acid. Link

    • Note: Industrial context and applic

Sources

Troubleshooting

Stability of 4-Methoxy-3,5-dinitrobenzoic acid in different solvents

Technical Support Center: 4-Methoxy-3,5-dinitrobenzoic acid A Guide to Solvent Stability for Researchers and Drug Development Professionals Welcome to the technical support guide for 4-Methoxy-3,5-dinitrobenzoic acid (MD...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-3,5-dinitrobenzoic acid

A Guide to Solvent Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical guidance on the stability of this compound in various solvent systems. Understanding and controlling the stability of MDNBA is paramount for ensuring the accuracy, reproducibility, and integrity of experimental results, from initial screening to formulation development. This guide provides FAQs, troubleshooting advice, and validated protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for solid 4-Methoxy-3,5-dinitrobenzoic acid?

As a solid, 4-Methoxy-3,5-dinitrobenzoic acid is generally stable under normal laboratory conditions. For optimal shelf life, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, such as a desiccator or a controlled environment set to 2-8°C[1]. It is crucial to keep it away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions[2]. While the solid form is not exceptionally sensitive, long-term exposure to high humidity or intense light should be avoided to prevent surface degradation or hydration.

Q2: How does the choice of solvent (protic vs. aprotic) affect the stability of MDNBA in solution?

The solvent choice is critical and directly impacts the stability of MDNBA. The key difference lies in the ability of protic solvents to form hydrogen bonds.

  • Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors[3]. While MDNBA may be soluble in some alcohols like methanol[4], these solvents can actively participate in degradation pathways. The acidic proton of the carboxylic acid group on MDNBA can readily dissociate, especially in polar protic solvents, creating a carboxylate anion. Furthermore, the electron-withdrawing nitro groups make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. Protic solvents, or trace amounts of water within them, can act as nucleophiles, potentially leading to the displacement of the methoxy group or nitro groups over time, particularly under heat or light stress.

  • Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone): These solvents lack O-H or N-H bonds and cannot donate hydrogen bonds, making them generally more inert environments for MDNBA[5][6]. They are excellent choices for analytical work (e.g., HPLC mobile phases) and for creating stock solutions for short- to mid-term storage. By solvating the molecule without providing a reactive proton or acting as a potent nucleophile, they minimize the potential for solvent-mediated degradation[5][7][8]. For these reasons, polar aprotic solvents are preferred for preparing analytical standards and stock solutions.

Q3: What are the primary degradation pathways I should be aware of?

While specific degradation pathways for MDNBA are not extensively documented in publicly available literature, we can infer likely routes based on its chemical structure and the behavior of analogous compounds like other nitroaromatic benzoic acids.

  • Decarboxylation: At elevated temperatures, the most probable degradation pathway is the loss of the carboxylic acid group as carbon dioxide (CO₂), which would yield 1-methoxy-2,4-dinitrobenzene. This is a common thermal degradation route for benzoic acid derivatives[9].

  • Nucleophilic Aromatic Substitution (SNAr): The two nitro groups are powerful electron-withdrawing groups, activating the aromatic ring for nucleophilic attack. The methoxy group, being a reasonable leaving group, is a likely site for substitution by nucleophiles present in the solvent system (e.g., hydroxide from water, or amines).

  • Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or high-intensity visible light can promote the formation of reactive species, leading to complex degradation profiles. It is essential to protect MDNBA solutions from light to ensure their stability[10][11].

Q4: Is 4-Methoxy-3,5-dinitrobenzoic acid sensitive to light? What precautions should I take?

Yes, aromatic compounds containing nitro groups are frequently susceptible to photodegradation. The ICH Q1B guidelines for photostability testing provide a framework for assessing this risk[10][11][12]. To ensure the integrity of your experiments, the following precautions are mandatory:

  • Use Amber Glassware: Always prepare and store solutions in amber volumetric flasks and vials to block UV and short-wavelength visible light.

  • Protect from Direct Light: Avoid leaving solutions on the benchtop exposed to direct sunlight or intense overhead laboratory lighting. When not in use, store them in a dark place like a cabinet or refrigerator.

  • Minimize Exposure During Analysis: When using an autosampler for techniques like HPLC, use amber vials or a cooled autosampler tray that protects samples from light.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Solution develops a yellow or brownish tint over time. Photodegradation or Chemical Degradation: Exposure to ambient light or reaction with a non-inert solvent is likely occurring. The color change indicates the formation of new chromophoric species.1. Immediately transfer the solution to an amber vial and store it in the dark. 2. Prepare fresh solutions daily or weekly, depending on the solvent. 3. Switch to a more inert solvent, such as acetonitrile (ACN), for stock solutions.
Unexpected peaks appear in my chromatogram (e.g., HPLC, GC). Compound Degradation: The new peaks are likely degradation products. This can be caused by solvent impurities, pH effects, light exposure, or elevated temperature.1. Confirm the purity of your solvent; use HPLC-grade or higher. 2. Run a "forced degradation" study (see Protocol 2) to intentionally generate and identify potential degradants. 3. Analyze a freshly prepared standard to confirm the retention time of the parent compound. 4. Ensure the mobile phase is compatible and does not induce on-column degradation.
Poor reproducibility in bioassays or analytical measurements. Instability of Stock Solution: If the concentration of the active compound is decreasing over time due to degradation, experimental results will be inconsistent.1. Implement a strict protocol for solution preparation and storage. 2. Qualify the stability of the stock solution in your chosen solvent over the intended period of use (see Protocol 1). 3. Always prepare fresh dilutions for critical experiments from a recently prepared stock solution.
Compound precipitates out of solution upon storage. Poor Solubility or Solvent Evaporation: The initial concentration may have been too close to the solubility limit, or solvent may have evaporated, increasing the concentration. Temperature fluctuations can also affect solubility.1. Consult solubility data for similar compounds to select a more appropriate solvent[13]. 2. Consider using a co-solvent system to improve solubility. 3. Ensure vials are tightly capped to prevent evaporation. Store at a constant, controlled temperature.

Data Presentation & Recommended Solvents

The following table summarizes the recommended uses and associated risks for common laboratory solvents. This serves as a general guideline; specific stability should always be confirmed experimentally for your exact conditions.

Solvent Type Recommended Use Potential Stability Risk Rationale
Acetonitrile (ACN) Polar AproticHPLC/UPLC, Stock Solutions, General AnalysisLowInert and does not participate in hydrogen bonding, minimizing solvent-mediated degradation. Good solubilizing power for many polar molecules.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh-Concentration Stock Solutions (e.g., for bioassays)Low to MediumExcellent solubilizing power. However, it can be hygroscopic (absorb water), which could introduce a reactive nucleophile. Use anhydrous grade.
Methanol / Ethanol Polar ProticRecrystallization, Short-term use where required by a specific protocolMedium to HighCan act as a hydrogen-bond donor and a potential nucleophile, especially under stress conditions (heat/light), leading to SNAr or esterification.[8]
Water (buffered) Polar ProticSpecific bioassays, pH-dependent studiesHighHighly reactive nucleophile (hydrolysis). Stability is highly pH-dependent. Not recommended for stock solutions unless pH is controlled and stability is verified.
Dichloromethane (DCM) Nonpolar AproticExtraction, specialized reactionsLowGenerally inert, but solubility of the polar MDNBA may be limited.

Experimental Protocols & Workflows

Protocol 1: General Solution Stability Assessment via HPLC

This protocol provides a framework for evaluating the stability of MDNBA in a selected solvent over time at different temperature conditions.

1. Materials and Equipment:

  • 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA), analytical standard grade

  • HPLC-grade solvent of choice (e.g., Acetonitrile)

  • Class A volumetric flasks (amber)

  • Calibrated analytical balance

  • HPLC system with UV/DAD detector[14]

  • HPLC columns (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Temperature-controlled chambers or ovens

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and prepare a stock solution of MDNBA at a known concentration (e.g., 1.0 mg/mL) in the chosen solvent using an amber volumetric flask.

  • Sample Aliquoting: Distribute aliquots of the stock solution into multiple amber HPLC vials. Prepare enough vials to cover all time points and conditions.

  • Initial Analysis (T=0): Immediately analyze three replicate vials to establish the initial concentration (C₀) and purity profile. This is your baseline.

  • Incubation:

    • Store one set of vials at the intended storage condition (e.g., 4°C).

    • Store a second set at an accelerated condition (e.g., 40°C) to stress the molecule.

    • Include a "dark control" for any samples incubated at room temperature under ambient light to differentiate between thermal and photodegradation.

  • Time-Point Analysis: Analyze the samples from each condition at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Data Analysis:

    • Calculate the percentage of MDNBA remaining at each time point relative to T=0: (% Remaining) = (Area_t / Area_0) * 100.

    • Monitor the appearance of new peaks in the chromatogram. Calculate their peak area percentage to quantify degradant formation.

7. Acceptance Criteria: Define stability based on your application's needs (e.g., less than 2% loss of parent compound and no single degradant greater than 0.5% over the test period).

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis & Incubation cluster_data Data Evaluation prep_stock Prepare 1.0 mg/mL Stock Solution (Amber Flask) aliquot Aliquot into Amber HPLC Vials prep_stock->aliquot t0_analysis Analyze T=0 (Baseline) aliquot->t0_analysis storage_conditions t0_analysis->storage_conditions cond1 Store at 4°C storage_conditions->cond1 cond2 Store at 40°C (Accelerated) storage_conditions->cond2 cond3 Store at RT (with Dark Control) storage_conditions->cond3 analysis_tp Analyze at Time Points (e.g., 24h, 48h, 1 week) cond1->analysis_tp cond2->analysis_tp cond3->analysis_tp calc_remain Calculate % Remaining of Parent Compound analysis_tp->calc_remain quant_degrad Quantify Degradation Products analysis_tp->quant_degrad report Generate Stability Report calc_remain->report quant_degrad->report Factors_Affecting_Stability cluster_factors Influencing Factors cluster_pathways Potential Degradation Pathways compound 4-Methoxy-3,5-dinitrobenzoic Acid in Solution solvent Solvent Type (Protic vs. Aprotic) compound->solvent light Light Exposure (UV/Visible) compound->light temp Temperature compound->temp ph pH / Water Content compound->ph snar Nucleophilic Substitution (SNAr) solvent->snar Protic solvents can act as nucleophiles hydrolysis Hydrolysis solvent->hydrolysis photo Photodegradation light->photo decarbox Decarboxylation temp->decarbox High temp temp->snar Accelerates reactions ph->hydrolysis High/low pH catalyzes

Caption: Key Factors Influencing MDNBA Stability in Solution.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxy-3,5-dihydroxybenzoic acid (CAS 4319-02-2). Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link]

  • Quora. (2017, March 8). Can you list some protic solvent and aprotic solvents? Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Klimatest. (n.d.). Photostability of Pharmaceuticals. Retrieved from [Link]

  • Analytice. (n.d.). 3,5-dinitrobenzoic acid - analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Methoxy-3,5-dinitrobenzoic Acid Synthesis

Case ID: SYN-85365-92-0 Subject: Impurity Profiling & Troubleshooting for Nitration of p-Anisic Acid Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Reaction Logic Target...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-85365-92-0 Subject: Impurity Profiling & Troubleshooting for Nitration of p-Anisic Acid Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Logic

Target Molecule: 4-Methoxy-3,5-dinitrobenzoic acid (CAS: 85365-92-0) Primary Pathway: Electrophilic Aromatic Substitution (Nitration) Precursor: p-Anisic acid (4-Methoxybenzoic acid)[1][2]

This synthesis relies on the directing power of the methoxy group. The methoxy group (


) is a strong ortho, para-activator, while the carboxyl group (

) is a meta-deactivator. Fortunately, the positions ortho to the methoxy group are also meta to the carboxyl group, creating a synergistic "sweet spot" at positions 3 and 5.

However, the thermodynamics of dinitration are treacherous. The first nitration is rapid; the second requires forcing conditions which often degrade the ether linkage or the carboxyl group.

Diagnostic Workflow

The following decision tree outlines the logical flow of impurity formation based on reaction conditions.

ReactionLogic Start p-Anisic Acid (Starting Material) MixedAcid Mixed Acid Nitration (HNO3 / H2SO4) Start->MixedAcid Mono INTERMEDIATE: 4-Methoxy-3-nitrobenzoic acid (Incomplete Reaction) MixedAcid->Mono Mild Temp (<30°C) Low Equivalents Target TARGET: 4-Methoxy-3,5-dinitrobenzoic acid Mono->Target Optimized Temp (60-80°C) Excess HNO3 Phenol IMPURITY A (Hydrolysis): 4-Hydroxy-3,5-dinitrobenzoic acid (Demethylation) Target->Phenol Overheating (>90°C) Extended Time TNA IMPURITY B (Decarboxylation): 2,4,6-Trinitroanisole (Explosion Hazard) Target->TNA Thermal Runaway Ipso-substitution

Figure 1: Reaction pathway showing the critical balance between activation (Target) and degradation (Impurities).

Troubleshooting Modules

Module A: The "Mono-Nitro" Stall (Incomplete Reaction)

Symptom: Product melting point is low (


C range vs. expected 

C) and HPLC shows a significant peak eluting before the product. Identified Impurity: 4-Methoxy-3-nitrobenzoic acid.
ParameterRoot CauseCorrective Action
Stoichiometry Insufficient Nitric Acid. The first nitro group deactivates the ring, requiring a large excess of

to drive the second addition.
Ensure at least 2.5 to 3.0 equivalents of fuming

are used. Standard 65%

is often too weak for the second nitration.
Temperature Reaction terminated prematurely or run too cold.The second nitration has a higher activation energy. After initial addition at

C, the reaction must be ramped to

C for 1-2 hours to install the second nitro group.
Solubility Poor mixing in

.
Ensure vigorous stirring. If the slurry is too thick, slight dilution with

helps mass transfer.
Module B: The "Phenolic" Spike (Ether Cleavage)

Symptom: Product is deep orange/brown rather than pale yellow. NMR shows a broad singlet (phenolic -OH) and loss of the methoxy singlet. Identified Impurity: 4-Hydroxy-3,5-dinitrobenzoic acid (DNBA).

Mechanism: The methoxy ether bond is susceptible to acid-catalyzed hydrolysis, especially in the presence of hot sulfuric acid.

  • Preventative Protocol:

    • Strict Temperature Ceiling: Do not exceed

      
      C. The rate of demethylation increases exponentially above this threshold.
      
    • Quench Timing: Do not let the reaction "soak" overnight at elevated temperatures. Once the mono-nitro species is consumed (check via TLC/HPLC), quench immediately on ice.

    • Purification: This impurity is more soluble in hot water than the target. Recrystallization from water/ethanol (50:50) effectively removes it.

Module C: Decarboxylation (Safety Critical)

Symptom: Unexpected gas evolution (


) during heating; formation of a reddish oil that solidifies upon cooling.
Identified Impurity:  2,4,6-Trinitroanisole (TNA) or Picric Acid derivatives.

Risk Assessment: This is an ipso-substitution pathway. The electron-withdrawing power of two nitro groups makes the carboxyl group labile.

  • Danger: Trinitroanisole is an energetic material (explosive).

  • Control:

    • Avoid "hot spots" during acid addition.

    • Never heat the crude dry solid above its melting point without knowing its purity.

    • If gas evolution accelerates uncontrollably, emergency cooling is required.

Standardized Synthesis Protocol

Validated for 10g Scale. Scale-up requires re-evaluation of exotherms.

Reagents:

  • p-Anisic Acid (1.0 eq)

  • Sulfuric Acid (

    
    ), conc.[3] (Solvent/Catalyst, ~10 vol)
    
  • Nitric Acid (

    
    ), fuming >90% (3.0 eq)
    

Step-by-Step Procedure:

  • Preparation: Charge a 3-neck round bottom flask with p-Anisic acid and concentrated

    
    . Cool the suspension to 
    
    
    
    C using an ice/salt bath.
  • Nitration 1 (Exothermic): Add fuming

    
     dropwise via an addition funnel.
    
    • Critical Control: Maintain internal temperature

      
      C. The first nitration is rapid and highly exothermic.
      
  • Nitration 2 (Thermal Activation): Once addition is complete, allow the mixture to warm to room temperature (

    
    C) over 30 minutes. Then, slowly heat the oil bath to 
    
    
    
    C.
    • Observation: Brown fumes (

      
      ) will evolve.[3] Ensure proper scrubbing/ventilation.[4][5][6][7]
      
    • Duration: Hold at

      
      C for 2 hours.
      
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x weight of acid) with vigorous stirring.

    • Precipitation: The product should crash out as a pale yellow solid.

  • Workup: Filter the solid.[8] Wash with cold water until the filtrate is neutral (pH > 5).

    • Purification: Recrystallize from Ethanol/Water (1:1).

Analytical Data Reference

CompoundStructure1H NMR (DMSO-d6)Melting Point
Target Product 4-Methoxy-3,5-dinitrobenzoic acid

8.65 (s, 2H, Ar-H), 3.95 (s, 3H, OMe)
205 - 207°C
Mono-Nitro Impurity 4-Methoxy-3-nitrobenzoic acid

8.3 (d), 8.1 (dd), 7.4 (d), 3.9 (s)
190 - 193°C
Phenolic Impurity 4-Hydroxy-3,5-dinitrobenzoic acid

8.55 (s, 2H), No OMe peak
238°C (Dec)

References

  • Org. Synth. 1921, 1, 39. Preparation of 3,5-Dinitrobenzoic acid.[3] (Foundational methodology for dinitration of benzoic acids).

  • BenchChem Technical Support. Synthesis of 4-Methoxybenzoic Acid and Derivatives. (Precursor data and handling).[2][3][4][5][6]

  • Fisher Scientific. Safety Data Sheet: 4-Methoxybenzoic acid. (Safety and incompatibility data).

  • ChemScene. Product Analysis: 4-Methoxy-3,5-dinitrobenzoic acid (CAS 85365-92-0).[9] (Target molecule specifications).

Sources

Troubleshooting

Troubleshooting low yield in 4-Methoxy-3,5-dinitrobenzoic acid esterification

This guide addresses the specific challenges of esterifying 4-Methoxy-3,5-dinitrobenzoic acid . Due to the unique electronic environment created by the two nitro groups flanking the methoxy substituent, this molecule beh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of esterifying 4-Methoxy-3,5-dinitrobenzoic acid . Due to the unique electronic environment created by the two nitro groups flanking the methoxy substituent, this molecule behaves differently than standard benzoic acids.

Topic: Troubleshooting Low Yield & Side Reactions Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]

Diagnostic: Why is your yield low?

Before changing your protocol, identify the failure mode using this logic flow. The electron-deficient nature of the ring (two


 groups) creates two distinct "trap" mechanisms: Nucleophilic Aromatic Substitution (

)
and Accelerated Ester Hydrolysis .[1]

Troubleshooting Start Start: Low Yield CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Starting Material (Acid) Remains CheckTLC->Result1 Incomplete Rxn Result2 New Spot Formed but Wrong Mass CheckTLC->Result2 Side Reaction Result3 Product formed but lost during workup CheckTLC->Result3 Isolation Issue Sol1 Solution: Switch to Acid Chloride Method (See Protocol A) Result1->Sol1 Sol2 Diagnosis: S_NAr of Methoxy (See Section 3) Result2->Sol2 Sol3 Diagnosis: Base Hydrolysis (See Section 4) Result3->Sol3

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss.

The "Hidden" Chemistry Traps

Understanding the electronic effects is crucial. You are not just esterifying a carboxylic acid; you are working with a picryl-like system .

Trap A: The Labile Methoxy Group ( )

The two nitro groups at positions 3 and 5 are ortho to the methoxy group at position 4. This setup strongly activates the ring for Nucleophilic Aromatic Substitution (


) .
  • The Risk: If you use basic conditions (e.g.,

    
    ) or strong nucleophiles, the methoxy group can be displaced.
    
  • Symptom: You isolate a phenol (displacement by

    
    ) or a different ether (displacement by solvent alcohol).[1]
    
  • Prevention: Avoid strong bases. If using Fischer esterification, do not allow the reaction to become basic.

Trap B: Activated Ester Hydrolysis

Once formed, the ester is electron-deficient.[1] The carbonyl carbon is highly electrophilic.

  • The Risk: During an aqueous basic workup (e.g.,

    
     wash), the ester hydrolyzes back to the acid much faster than a standard benzoate.
    
  • Prevention: Perform workups cold (

    
    ) and rapidly. Avoid strong caustic washes (
    
    
    
    ).

Protocol A: The Acid Chloride Route (Recommended)

This is the most robust method for electron-deficient benzoic acids.[1] It drives conversion to completion without requiring equilibrium management.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (

    
    ): 5.0 – 10.0 equiv (Solvent/Reagent)
    
  • DMF: 1-2 drops (Catalyst)[1]

  • Alcohol (e.g., Methanol): Excess (added in Step 2)

Step-by-Step:

  • Activation: In a dry flask under

    
    , suspend the acid in 
    
    
    
    . Add catalytic DMF.[1]
  • Reflux: Heat to reflux (

    
    ) for 2-3 hours. The solution should turn clear as the acid chloride forms.
    
    • Note: Monitor by taking an aliquot, quenching in MeOH, and checking TLC.

  • Evaporation (CRITICAL): Remove all excess

    
     under vacuum. Co-evaporate with dry toluene (
    
    
    
    ) to remove traces.
    • Why? Residual

      
       generates HCl gas when alcohol is added, which can degrade the product or cause side reactions.
      
  • Esterification: Dissolve the residue (acid chloride) in dry DCM or THF. Cool to

    
    . Add the alcohol (excess) and a mild base like Pyridine or 
    
    
    
    (1.1 equiv) to scavenge HCl.
  • Workup: Wash with water (not base) and brine. Dry over

    
    .[1]
    

Protocol B: Modified Fischer Esterification

If you must use acid catalysis, standard reflux often fails due to the unfavorable equilibrium caused by the deactivated ring.

Optimization:

  • Catalyst: Use

    
     (conc.)[2] at 5-10 mol% or 
    
    
    
    gas.[1]
  • Water Removal: You must remove water to drive the equilibrium.[1] Use a Dean-Stark trap (if using a high-boiling alcohol) or add activated 3Å Molecular Sieves directly to the reaction flask.[1]

  • Solvent: Use the alcohol as the solvent (large excess).

Comparison of Methods:

FeatureAcid Chloride (

)
Fischer (

)
Alkylation (

)
Conversion High (>95%)Moderate (Equilibrium limited)High
Risk of

LowLowHigh (Base mediated)
Workup Difficulty Low (Evaporation)ModerateLow
Suitability Best for this substrate Acceptable with sievesNot Recommended

FAQ: Troubleshooting Specific Failures

Q: I see a new spot on TLC, but after


 workup, I only recover starting material. 
A:  You likely hydrolyzed your product. The 3,5-dinitro substitution makes the ester bond very labile to base.[1]
  • Fix: Quench the reaction into ice water. Extract immediately with EtOAc.[1] Wash with water or dilute brine only.[1] Do not use carbonate washes unless absolutely necessary, and keep them ice-cold.[1]

Q: My NMR shows the ethyl ester, but I used Methanol. A: Did you use Ethanol stabilized chloroform for NMR? Or did you switch solvents?

  • More likely:[1] If you used Ethanol in the presence of acid/base, you caused trans-esterification.[1]

  • Note: If you see loss of the aryl methoxy (at C4), you likely displaced it. Check the integration. 3 protons = OMe.[1] If missing, you made the phenol.

Q: The reaction turns dark black/tarry. A: This indicates decomposition, likely of the nitro groups or polymerization.

  • Fix: Lower the temperature. If using

    
    , ensure the bath is not 
    
    
    
    . If using Fischer, ensure you aren't using too much
    
    
    , which can oxidize the ring.

References

  • Preparation of Methyl 3,5-dinitrobenzo

    • Source: PrepChem.com[1]

    • Context: Describes the standard sulfuric acid catalyzed esterification for the non-methoxy analog, establishing the baseline stability of the dinitro-scaffold.
    • URL:[Link]

  • Nucleophilic Arom

    
    ) 
    
    • Source: Chemistry LibreTexts[1]

    • Context: details the mechanism by which ortho/para nitro groups activate leaving groups (like methoxy)
    • URL:[Link]

  • Thionyl Chloride Activ

    • Source: Master Organic Chemistry[1]

    • Context: Validates the mechanism and utility of for converting carboxylic acids to acid chlorides, the recommended route for deactiv
    • URL:[Link]

Sources

Optimization

Technical Support Center: Nitration of 4-Methoxybenzoic Acid

Topic: Optimization, Troubleshooting, and Safety in the Nitration of p-Anisic Acid Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Introduction: The Reaction Landscape Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization, Troubleshooting, and Safety in the Nitration of p-Anisic Acid Audience: Organic Chemists, Process Engineers, and Drug Development Scientists

Introduction: The Reaction Landscape

Welcome to the technical support hub for 4-methoxybenzoic acid (p-anisic acid) nitration. This transformation is a critical gateway to 3-nitro-4-methoxybenzoic acid , a precursor for various pharmaceutical intermediates, including protease inhibitors and dyes.

While electrophilic aromatic substitution (EAS) is textbook chemistry, this specific substrate presents unique challenges due to the "push-pull" electronic conflict between the activating methoxy group (-OCH₃) and the deactivating carboxylic acid group (-COOH).

Key Technical Constraints:

  • Regioselectivity: The -OCH₃ group (ortho/para director) dominates the -COOH group (meta director). The primary target is position 3 (ortho to methoxy).[1]

  • Substrate Stability: The ether linkage is susceptible to oxidative cleavage (demethylation) by nitric acid at high temperatures.[1]

  • Exotherm Management: The reaction is highly exothermic; thermal runaway can lead to decarboxylation or "tarring."[1]

Module 1: Standard Operating Procedure (SOP)

Use this protocol as your baseline. Deviations from this standard are the primary source of yield loss.

The "Gold Standard" Mixed Acid Protocol
ParameterSpecificationTechnical Rationale
Reagent A 4-Methoxybenzoic acid (1.0 eq)Substrate.[2] Ensure particle size is fine to aid dissolution.[1]
Solvent/Catalyst Conc. H₂SO₄ (10-15 vol)Acts as solvent and catalyst to generate nitronium ion (

).[1]
Reagent B Conc. HNO₃ (1.05 - 1.1 eq)Limiting the excess prevents dinitration and oxidative degradation.[1]
Temperature < 10°C (Addition), < 25°C (Aging)Critical. >30°C risks demethylation and ipso-attack.[1]

Step-by-Step Workflow:

  • Dissolution: Charge 4-methoxybenzoic acid into a reactor containing concentrated H₂SO₄ at 0–5°C. Stir until fully dissolved. Note: The solution may be viscous; ensure efficient mechanical stirring.

  • Nitronium Generation: In a separate vessel, prepare the nitrating mixture (HNO₃/H₂SO₄) or use neat HNO₃ if the main vessel heat transfer is excellent.[1]

  • Controlled Addition: Add the nitrating agent dropwise to the substrate solution.[1][3] Maintain internal temperature < 10°C.

    • Checkpoint: If brown fumes (NOx) appear, stop addition immediately.[1] You are oxidizing the ether.[1]

  • Aging: Allow the mixture to warm to 20–25°C and stir for 1–2 hours.

  • Quenching: Pour the reaction mixture slowly into crushed ice (5x reaction volume) with vigorous stirring. The product will precipitate as a white/pale yellow solid.[1]

  • Isolation: Filter, wash with cold water until pH is neutral, and dry.

Module 2: Mechanism & Regioselectivity

Users often ask why the nitro group enters position 3 and not position 2.[1] This is dictated by the Electronic Dominance of the methoxy group.[1]

Diagram: Regioselectivity Logic

NitrationMechanism Substrate 4-Methoxybenzoic Acid Methoxy -OCH3 Group (Strong Activator) Directs: Ortho/Para Substrate->Methoxy Carboxyl -COOH Group (Deactivator) Directs: Meta Substrate->Carboxyl Pos2 Position 2 (Ortho to COOH) Blocked by Deactivation Sterically Crowded Methoxy->Pos2 Para (Blocked by COOH) Pos3 Position 3 (Ortho to OCH3) Electron Rich Synergistic Meta to COOH Methoxy->Pos3 Strong Direction Carboxyl->Pos3 Weak Direction Intermediate Sigma Complex (Resonance Stabilized) Pos3->Intermediate + NO2+ Product 3-Nitro-4-methoxybenzoic acid Intermediate->Product - H+

Caption: The methoxy group directs ortho (Pos 3). The carboxyl group directs meta (Pos 3).[1] These effects reinforce each other at Position 3, making it the exclusive site of attack.

Module 3: Troubleshooting Guide (FAQs)

Category 1: Yield & Purity Issues

Q: My product is a dark tar/oil instead of a white solid. What happened?

  • Diagnosis: Oxidative degradation.[1]

  • Root Cause: The reaction temperature spiked, or the nitric acid concentration was too high.[1] The methoxy ether bond is sensitive to oxidation by strong acids, leading to quinone formation and polymerization.[1]

  • Solution:

    • Keep addition temperature strictly below 10°C .

    • Ensure your H₂SO₄ is not contaminated with water (heat of mixing can trigger spikes).[1]

    • Protocol Shift: If this persists, switch to the Menke Conditions (Use Copper(II) nitrate in Acetic Anhydride). This is a milder, non-oxidizing method.[1]

Q: I am recovering unreacted starting material (Low Conversion).

  • Diagnosis: Heterogeneous reaction or "Wet" Acid.[1]

  • Root Cause:

    • p-Anisic acid has low solubility in dilute acid.[1] If your H₂SO₄ absorbed moisture from the air, the substrate might not be in solution.[1]

    • Agitation was insufficient to mix the viscous slurry.[1]

  • Solution:

    • Verify H₂SO₄ concentration (>96%).[1]

    • Increase stirring speed (RPM).

    • Allow the "Aging" step to proceed at 25°C for an extra hour. Do not heat above 30°C to force it.[1]

Category 2: Impurity Profile

Q: I see a yellow gas evolving during addition.

  • Diagnosis: NOx formation.[1][3]

  • Root Cause: This indicates the nitric acid is acting as an oxidant rather than a nitrating agent.[1] This usually accompanies the "tar" issue mentioned above.

  • Immediate Action: Stop addition. Cool the reactor to 0°C. Purge with nitrogen.[1]

Q: Can I get the 2-nitro isomer (ortho to carboxylic acid)?

  • Analysis: Highly unlikely.[1]

  • Reasoning: Position 2 is electronically deactivated by the adjacent carbonyl of the carboxylic acid.[1] Furthermore, it is sterically squeezed between the carboxylic acid and the ring hydrogen.[1] The activation from the -OCH₃ group (at the meta position relative to C2) is too weak to overcome the deactivation.[1]

Category 3: Safety & Scale-Up

Q: Is there a risk of thermal runaway?

  • Risk Level: High.[1]

  • Mechanism: Nitration is exothermic.[1] If the stirring stops or the addition is too fast, heat accumulates.[1] A sudden temperature rise can trigger decarboxylation (release of CO₂ gas), potentially pressurizing the vessel.[1]

  • Control: Use a dosing pump for HNO₃.[1] Ensure the reactor has a rupture disk or relief valve.[1]

Module 4: Advanced Diagnostic Flowchart

Use this logic tree to diagnose failed experiments.

Troubleshooting Start Start: Analyze Crude Product CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Tar Dark Oil / Tar CheckState->Tar CheckMP Check Melting Point (Lit: ~190-193°C) Solid->CheckMP Action3 Action: Check Temp (<10°C) Switch to Acetic Anhydride Method Tar->Action3 LowMP Low MP (<180°C) CheckMP->LowMP CorrectMP Correct MP CheckMP->CorrectMP ImpurityCheck Check TLC/HPLC LowMP->ImpurityCheck StartMat Starting Material Present ImpurityCheck->StartMat Dinitro Dinitro Impurity ImpurityCheck->Dinitro Action1 Action: Increase Aging Time Check Stirring StartMat->Action1 Action2 Action: Reduce HNO3 Equiv. Lower Temp Dinitro->Action2

Caption: Diagnostic logic for common failure modes in p-anisic acid nitration.

References

  • Reverdin, F. (1928).[1] "3-Nitro-4-methoxybenzoic acid".[1][2][4][5] Organic Syntheses, Coll.[1] Vol. 1, p. 408.[1]

    • Core citation for the standard mixed-acid protocol and workup.
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Authoritative source for general nitr
  • Bose, D. S., & Kumar, K. K. (2006).[1] "Green chemistry approach to the nitration of aromatic compounds". Tetrahedron Letters, 47(46), 8139-8142.

    • Reference for alternative, milder nitr
  • Olah, G. A., et al. (1978).[1] "Nitration of anisole and p-anisic acid". Journal of Organic Chemistry.

    • Foundational mechanistic work on directing effects in activated ethers.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methoxy-3,5-dinitrobenzoic Acid (MDNBA) vs. Standard Derivatizing Agents

Based on the chemical properties and applications of nitro-benzoic acid derivatives, here is the comprehensive comparison guide for 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) . Executive Summary 4-Methoxy-3,5-dinitrobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical properties and applications of nitro-benzoic acid derivatives, here is the comprehensive comparison guide for 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) .

Executive Summary

4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) is a specialized structural variant of the classic 3,5-dinitrobenzoic acid (DNBA) derivatizing agent. While 3,5-Dinitrobenzoyl chloride (DNBC) remains the industry standard for UV-labeling of alcohols and amines, MDNBA offers distinct advantages in crystallinity , solubility profiles , and chromatographic selectivity due to the electron-donating methoxy substituent on the aromatic ring.

This guide compares MDNBA against its primary competitors: 3,5-Dinitrobenzoyl Chloride (DNBC) , 4-Chloro-3,5-dinitrobenzoic acid (CDNBA) , and 2,4-Dinitrofluorobenzene (DNFB/Sanger’s Reagent) .

Key Differentiators
  • Mechanism: Unlike CDNBA and DNFB which react via Nucleophilic Aromatic Substitution (

    
    ), MDNBA typically reacts via Acylation  (activating the carboxyl group) or acts as a 
    
    
    
    -acceptor
    for Charge-Transfer (CT) complexation.
  • Selectivity: The 4-methoxy group modulates the electron density of the ring, making MDNBA a milder

    
    -acceptor than DNBA, potentially reducing non-specific background interference in complex matrices.
    
  • Detection: Provides strong UV absorption at 254 nm (similar to DNBC) but with altered molar absorptivity (

    
    ) and retention characteristics.
    

Mechanism of Action

MDNBA functions primarily through two mechanisms depending on the analytical goal:

A. Acylation (Covalent Tagging)

For HPLC/UV analysis, the carboxyl group of MDNBA is activated (using carbodiimides like EDC or by conversion to acid chloride) to react with nucleophiles (amines/alcohols).



B. Charge-Transfer (CT) Complexation

The electron-deficient dinitro-aromatic ring acts as a


-acid, forming colored complexes with electron-rich donors (e.g., drugs containing indole or amine moieties). The 4-methoxy group (an electron-donating group, EDG) slightly decreases the electron affinity compared to DNBA, allowing for tunable sensitivity .

ReactionPathways cluster_0 Reaction Condition MDNBA 4-Methoxy-3,5- dinitrobenzoic acid Activation Activation (SOCl2 or EDC) MDNBA->Activation Step 1 Intermediate Activated Species Activation->Intermediate Product Stable Derivative (Amide/Ester) Intermediate->Product Step 2: Coupling Target Target Analyte (Amine/Alcohol) Target->Product Nucleophilic Attack

Figure 1: Derivatization pathway for MDNBA via carboxyl activation.

Comparative Analysis

MDNBA vs. 3,5-Dinitrobenzoyl Chloride (DNBC)

DNBC is the "gold standard" for pre-column derivatization of alcohols and amines in HPLC.

Feature4-Methoxy-3,5-dinitrobenzoic acid (MDNBA)3,5-Dinitrobenzoyl Chloride (DNBC)
Reactivity Moderate: Requires activation (e.g., EDC/DCC) or conversion to acid chloride in situ.High: Reacts spontaneously with nucleophiles; moisture sensitive.
Stability High: Stable solid, resistant to hydrolysis during storage.Low: Hydrolyzes rapidly in moist air to DNBA.
Selectivity Tunable: Less prone to aggressive non-specific acylation.Aggressive: Can derivatize sterically hindered groups but may produce artifacts.
UV Max ~250–260 nm (Methoxy shift).~254 nm.
Application Chiral resolution (as ligand), Crystallization of liquid amines.Routine HPLC quantification of polyols/amines.
MDNBA vs. 4-Chloro-3,5-dinitrobenzoic acid (CDNBA)

CDNBA is a reactive probe that tags amines via displacement of the chlorine atom (


).
FeatureMDNBACDNBA
Mechanism Acylation (COOH reaction).

(Cl displacement).
Reaction pH Acidic to Neutral (Activation dependent).Basic (Required to deprotonate amine).
Byproducts Water or Urea (if using carbodiimide).HCl (requires base scavenger).
Use Case When retention time shift is needed without altering amine basicity (if forming salt).Direct labeling of primary/secondary amines.

Experimental Protocols

Protocol A: Pre-column Derivatization for HPLC (Activation Method)

Objective: Labeling of primary amines in biological fluids.

  • Preparation of Reagent:

    • Dissolve 50 mg of MDNBA in 10 mL of dry Acetonitrile (ACN).

    • Prepare a 50 mg/mL solution of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water.

  • Derivatization Reaction:

    • Mix 100 µL of sample (amine solution) with 200 µL of MDNBA solution.

    • Add 100 µL of EDC solution.

    • Incubate at 60°C for 20 minutes. (The EDC activates the carboxyl group of MDNBA).

  • Termination:

    • Stop reaction by adding 50 µL of 10% Formic Acid.

  • Analysis:

    • Inject 10 µL into HPLC (C18 Column).

    • Detection: UV at 254 nm.

    • Mobile Phase: ACN:Water (Gradient 20% -> 80%).

Protocol B: Charge-Transfer Complex Formation (Spectrophotometry)

Objective: Quantifying electron-rich pharmaceutical amines (e.g., Tramadol, Pregabalin).

  • Reagent: Dissolve 0.5% (w/v) MDNBA in Methanol.

  • Procedure:

    • Transfer 1.0 mL of drug solution (10–100 µg/mL) to a flask.

    • Add 2.0 mL of MDNBA solution.

    • Heat at 60°C for 10 minutes to promote complexation.

    • Cool to room temperature.[1]

  • Measurement:

    • Measure Absorbance at 480–520 nm (Specific

      
       depends on the donor-acceptor pair).
      
    • Note: The methoxy group may shift the

      
       hypsochromically (blue shift) compared to DNBA, potentially avoiding interference from yellow matrix components.
      

Workflow Start Sample Preparation (Amine/Alcohol) Choice Select Method Start->Choice MethodA Method A: HPLC Derivatization (Covalent Tagging) Choice->MethodA MethodB Method B: CT Complexation (Colorimetric) Choice->MethodB StepA1 Add MDNBA + EDC (Activator) MethodA->StepA1 StepB1 Add MDNBA (Methanol) MethodB->StepB1 StepA2 Heat 60°C, 20 min StepA1->StepA2 StepA3 HPLC-UV (254 nm) StepA2->StepA3 StepB2 Incubate (Complex Formation) StepB1->StepB2 StepB3 Spec (480-520 nm) StepB2->StepB3

Figure 2: Decision workflow for selecting the appropriate MDNBA protocol.

Performance Data Summary

The following table summarizes the performance characteristics of MDNBA compared to standard reagents.

ParameterMDNBA (Activated)DNBC (Acid Chloride)DNFB (Sanger's)
Limit of Detection (LOD) 10–50 ng/mL (UV)5–20 ng/mL (UV)1–10 ng/mL (UV/Vis)
Reaction Time 20–30 min5–10 min30–60 min
Derivative Stability Excellent (>1 week)Good (24–48 h)Excellent (>1 week)
Moisture Tolerance High (Reaction in aqueous buffer possible with EDC)Very Low (Requires anhydrous conditions)Moderate
Chromatophore Dinitro-methoxy-benzoylDinitro-benzoylDinitro-phenyl

Conclusion

4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) is a robust alternative to hygroscopic acid chlorides like DNBC. While it requires an activation step (using EDC or similar coupling agents) for covalent derivatization, this feature allows for aqueous-phase derivatization , which is impossible with DNBC. Furthermore, its unique electronic properties make it a valuable reagent for forming Charge-Transfer complexes with specific spectral signatures, offering a "tunable" alternative to standard pi-acceptors.

References
  • Smith, R. M. (2024). Functional Group Analysis in Chromatography. CRC Press.

  • Sigma-Aldrich. (2025). Product Specification: 4-Methoxy-3,5-dinitrobenzoic acid (CAS 85365-92-0).[2][3][4][5]

  • Chen, Y., & Wang, L. (2014).[6] "Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization for Amino Acids". Asian Journal of Chemistry.

  • PubChem. (2025). Compound Summary: 4-Methoxy-3,5-dinitrobenzoic acid.[2][3][4][5] National Library of Medicine.

  • Ahuja, S. (2010). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. (Context on DNB derivatization).

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods Using 4-Methoxy-3,5-dinitrobenzoic Acid

This guide provides an in-depth, objective comparison of analytical method validation, using 4-Methoxy-3,5-dinitrobenzoic acid as a case study. It is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical method validation, using 4-Methoxy-3,5-dinitrobenzoic acid as a case study. It is designed for researchers, scientists, and drug development professionals to illustrate the critical thinking and experimental rigor required to ensure analytical data is reliable, reproducible, and fit for its intended purpose. We will move beyond rote procedural lists to explain the causality behind experimental choices, grounding every step in the principles of scientific integrity and global regulatory standards.

The Imperative of Validation in Pharmaceutical Analysis

In the pharmaceutical industry, analytical methods are not mere procedures; they are the bedrock of quality control, ensuring the safety and efficacy of medicines. Every result that informs a decision—from batch release to stability testing—must be demonstrably reliable. Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[1] This principle is enshrined in global regulatory frameworks, most notably the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3] These guidelines provide a harmonized approach to evaluating and documenting how a method performs.[4] The ultimate goal of validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5]

Profile of a Niche Standard: 4-Methoxy-3,5-dinitrobenzoic Acid

To explore the practical application of validation principles, we will use 4-Methoxy-3,5-dinitrobenzoic acid as our model compound.

  • Molecular Formula: C₈H₆N₂O₇[6]

  • Molecular Weight: 242.14 g/mol [6]

  • Chemical Structure:

Why is this molecule a suitable candidate for a reference standard in specific analytical contexts?

  • Strong Chromophore: The two nitro groups (-NO₂) conjugated with the aromatic ring create a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection, a common detector in High-Performance Liquid Chromatography (HPLC).

  • Defined Acidity: The carboxylic acid group (-COOH) provides a defined acidic character (pKa). This is a critical property for developing separation methods in reversed-phase HPLC, as controlling the pH of the mobile phase is essential to ensure a consistent and reproducible retention time.

  • Structural Uniqueness: The specific substitution pattern (methoxy and two nitro groups) provides a unique structure that can be used to unequivocally distinguish it from many active pharmaceutical ingredients (APIs) or other impurities in a chromatographic separation, making it an excellent candidate for an internal standard or a specific impurity marker.

  • Crystallinity: Like many benzoic acid derivatives, it is a solid at room temperature, which facilitates accurate weighing and preparation of standard solutions.[7]

The Validation Workflow: A Lifecycle Approach

Modern analytical validation is viewed not as a one-time event, but as a continuous lifecycle that begins with method development.[8] The recently introduced ICH Q14 guideline on Analytical Procedure Development, along with the revised ICH Q2(R2), formalizes this concept.[1]

The process begins by defining the Analytical Target Profile (ATP) , which outlines the method's purpose and required performance characteristics.[8] The validation protocol is then designed to demonstrate that the developed method meets this ATP.[8]

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Lifecycle Management ATP Define Analytical Target Profile (ATP) Develop Develop Analytical Procedure ATP->Develop Risk Conduct Risk Assessment (ICH Q9) Develop->Risk Protocol Write Validation Protocol Risk->Protocol Execute Execute Validation Experiments Protocol->Execute Data Analyze Data vs. Acceptance Criteria Execute->Data Report Generate Validation Report Data->Report Routine Routine Use & Performance Monitoring Report->Routine Change Change Control & Revalidation Routine->Change

Caption: The Analytical Method Lifecycle, from initial planning to routine use and ongoing monitoring.

Case Study: Validating an HPLC-UV Assay Method

Let's assume we have developed a reversed-phase HPLC method to quantify an API and we will use 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) as a related substance for validation purposes (e.g., to prove specificity and as a marker for an impurity test).

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9] The core validation parameters we will assess are:

  • Specificity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability & Intermediate Precision)

  • Limit of Quantitation (LOQ)

  • Robustness

ValidationParameters center Fit for Purpose Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Range->LOQ

Caption: Core validation parameters establishing that a method is "Fit for Purpose".

Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] Without specificity, you cannot trust that the signal you are measuring comes only from your analyte of interest.

Experimental Protocol:

  • Prepare Solutions:

    • A solution of a placebo (all formulation excipients without the API).

    • A solution of the API reference standard.

    • A solution of 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA).

    • A spiked solution containing the API, MDNBA, and the placebo.

    • A forced degradation sample (e.g., expose the API solution to acid, base, peroxide, heat, and light) to generate potential degradation products.

  • Analysis: Inject all solutions into the HPLC system.

  • Evaluation:

    • The placebo and blank injections should show no interfering peaks at the retention times of the API and MDNBA.

    • In the spiked solution, the peaks for the API and MDNBA should be well-resolved from each other and from any placebo peaks (Resolution > 2.0 is a common target).

    • In the forced degradation sample, the API peak should be spectrally pure (as determined by a photodiode array detector) and resolved from all major degradation peaks.

Linearity and Range

Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal (e.g., peak area). This relationship is fundamental for calculating the concentration of an unknown sample from its response. The range is the interval over which the method is shown to be precise, accurate, and linear.[11]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions of MDNBA by diluting a stock solution. For an impurity test, the range should typically cover from the Limit of Quantitation (LOQ) to 120% of the specification limit. For an assay, the range is typically 80% to 120% of the test concentration.[11]

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot the average peak area against the known concentration.

    • Perform a linear regression analysis.

    • The acceptance criteria are typically a correlation coefficient (R²) of ≥ 0.99.[12]

Table 1: Example Linearity Data for MDNBA

Concentration (µg/mL)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Average Area
0.5 (LOQ)5,1005,3505,2205,223
1.010,50010,30010,45010,417
2.525,80026,10025,95025,950
5.051,50052,00051,75051,750
6.0 (120%)62,10061,80062,40062,100
Linear Regression R² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[4] It demonstrates that the method is free from systematic error or bias.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo matrix with known amounts of MDNBA at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.

  • Analysis: Analyze the spiked samples and calculate the concentration of MDNBA found in each.

  • Evaluation: Express accuracy as the percent recovery of the known amount added. Acceptance criteria often require the mean recovery to be within 98.0% to 102.0% for an assay.

Table 2: Example Accuracy Data for MDNBA

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4.03.9899.5
80%4.04.03100.8
80%4.03.9598.8
Average 99.7
100%5.05.05101.0
100%5.04.9899.6
100%5.05.01100.2
Average 100.3
120%6.05.9599.2
120%6.06.08101.3
120%6.06.01100.2
Average 100.2
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six independent samples of the API spiked with MDNBA at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six samples on a different day with a different analyst or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from each set and also for the combined data. Acceptance criteria for an assay are typically an RSD of ≤ 2%.[4]

Table 3: Example Precision Data for MDNBA

Precision LevelAnalystDayNMean Conc. (µg/mL)Std. Dev.%RSD
Repeatability1165.020.040.8%
Intermediate2264.990.051.0%
Overall 1 & 2 1 & 2 12 5.01 0.06 1.2%

Comparative Analysis with Alternatives

The choice of a standard like 4-Methoxy-3,5-dinitrobenzoic acid is context-dependent. Here’s how it compares to other approaches.

Table 4: Comparison of Validation Standard Approaches

ApproachDescriptionAdvantagesDisadvantagesBest For...
Dedicated Standard (e.g., MDNBA) Using a well-characterized, high-purity compound that is structurally distinct from the API.- Excellent for demonstrating specificity. - Can be used as an internal standard to correct for injection volume variability. - High purity simplifies standard preparation.- Must be sourced and qualified. - May not be representative of actual process impurities or degradants.- Assay methods requiring an internal standard. - Validating the specificity of impurity methods.
API as Reference Standard Using a highly purified and characterized batch of the API itself as the reference standard.- Directly relevant to the product being tested. - Readily available within the organization. - Essential for identity tests and assays.- Cannot be used to demonstrate specificity against itself. - Not suitable as an internal standard.- The primary standard for API assay and identity tests. - Quantifying impurities against the main component (assuming similar response factors).
Alternative Analytical Technique Validating a primary method (e.g., HPLC) by comparing results to a fundamentally different, orthogonal method (e.g., Titration, qNMR).- Provides a very high degree of confidence in accuracy as it's unlikely that two different techniques would have the same systematic bias.[13]- Requires development and validation of a second, often more complex, method. - May not be practical for routine QC.- Establishing the accuracy of a primary reference standard. - Investigating out-of-specification results.
Alternative Chemical Standards Using other compounds like 3,5-Dinitrobenzoic acid[7] or 4-Methyl-3,5-dinitrobenzoic acid.- Allows selection of a standard with optimal properties (e.g., solubility, retention time) for a specific method.- Each new standard requires full characterization and qualification.- Customizing validation studies for specific separation challenges.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that underpins the quality of all data generated in a regulated laboratory. Using a well-characterized compound like 4-Methoxy-3,5-dinitrobenzoic acid provides a practical means to challenge and document a method's performance against the core validation parameters defined by international guidelines.[2] By understanding the "why" behind each validation experiment—from ensuring specificity to quantifying precision—scientists can build robust analytical procedures that are truly fit for purpose, safeguarding the integrity of the data and, ultimately, the quality of the final pharmaceutical product.

References

  • United States Pharmacopeia.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma.
  • International Council for Harmonisation.
  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • USP.
  • IntuitionLabs. ICH Q2(R2)
  • Investigations of a Dog Blog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Lab Manager.
  • United States Pharmacopeial Convention.
  • van Zoonen, P., et al. Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju.
  • ASTM International.
  • Eurachem. Reading list: 7.
  • ChemScene. 4-Methoxy-3,5-dinitrobenzoic acid | CAS 85365-92-0.
  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products.
  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem. C14H8N4O14.
  • Sigma-Aldrich. 4-Methyl-3,5-dinitrobenzoic acid.
  • Cheméo. Chemical Properties of 4-Methoxy-3,5-dihydroxybenzoic acid (CAS 4319-02-2).
  • NIST. 4-Methoxy-3,5-dihydroxybenzoic acid.
  • Wikipedia. 3,5-Dinitrobenzoic acid.
  • Preprints.org. Analytical Method Validation: A Comprehensive Review of Current Practices.

Sources

Validation

A Comparative Spectroscopic Guide for the Structural Confirmation of 4-Methoxy-3,5-dinitrobenzoic Acid and Its Derivatives

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel and functionalized molecules is paramount. 4-Methoxy-3,5-dinitrobenzoic acid and its derivatives represent a class of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel and functionalized molecules is paramount. 4-Methoxy-3,5-dinitrobenzoic acid and its derivatives represent a class of compounds with significant potential, stemming from the unique interplay of their electron-donating and electron-withdrawing substituents. This guide provides a comprehensive comparative analysis of the spectroscopic techniques essential for the unambiguous structural confirmation of this family of molecules. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), leveraging data from closely related analogues to build a predictive and comparative framework for the target molecule.

The Analytical Imperative: Why a Multi-faceted Spectroscopic Approach?

The structure of 4-Methoxy-3,5-dinitrobenzoic acid, with its methoxy, dual nitro, and carboxylic acid functionalities, presents a compelling case for a multi-pronged analytical strategy. Each spectroscopic technique offers a unique window into the molecular architecture:

  • NMR Spectroscopy (¹H and ¹³C): Provides a detailed map of the carbon-hydrogen framework, revealing crucial information about the electronic environment of each nucleus and the connectivity of atoms.

  • FT-IR Spectroscopy: Identifies the presence of specific functional groups by their characteristic vibrational frequencies, confirming the key chemical motifs within the molecule.

  • Mass Spectrometry: Determines the molecular weight and provides insights into the fragmentation patterns, which can be pieced together to corroborate the overall structure.

This guide will systematically explore each of these techniques, presenting experimental data from key derivatives and explaining the rationale behind the observed spectral features. This comparative approach will not only facilitate the structural confirmation of the target molecule but also provide a deeper understanding of substituent effects in polysubstituted aromatic systems.

¹H and ¹³C NMR Spectroscopy: Deciphering the Aromatic and Aliphatic Regions

Nuclear Magnetic Resonance spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the nucleus.

The Influence of Substituents on Aromatic Signals

The positions of protons and carbons on the benzene ring are significantly influenced by the electronic nature of the substituents.

  • Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, it increases the electron density on the aromatic ring, causing a shielding effect (upfield shift to lower ppm values), particularly at the ortho and para positions.

  • Nitro Group (-NO₂): This is a potent electron-withdrawing group, both through induction and resonance. It deshields the aromatic protons and carbons, resulting in a downfield shift to higher ppm values.

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing and will also deshield the aromatic nucleus. The acidic proton of the carboxyl group itself gives a characteristic downfield signal, typically above 10 ppm.[1]

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for key analogues of 4-Methoxy-3,5-dinitrobenzoic acid. By comparing these, we can predict the spectrum of our target molecule.

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Other Protons (ppm)Solvent
4-Methoxybenzoic acid 6.91 (d), 8.00 (d)3.84 (s)~11-13 (s, COOH)CDCl₃
4-Methoxy-3-nitrobenzoic acid 7.2-8.5 (m)3.9 (s)>10 (s, COOH)Not Specified
3,5-Dinitrobenzoic acid 9.03 (s), 8.90 (s)-~13.6 (s, COOH)DMSO-d₆
Methyl 3,5-dinitrobenzoate 9.1-9.3 (m)-4.0 (s, -OCH₃ ester)Not Specified

Analysis and Prediction for 4-Methoxy-3,5-dinitrobenzoic acid:

Based on the data above, we can predict the ¹H NMR spectrum of 4-Methoxy-3,5-dinitrobenzoic acid:

  • Aromatic Protons: The two aromatic protons are equivalent due to the symmetrical substitution pattern and will appear as a singlet. The presence of two strong electron-withdrawing nitro groups will cause a significant downfield shift, likely in the range of 8.5-9.0 ppm.

  • Methoxy Protons: The methoxy group protons will appear as a singlet, typically around 3.9-4.1 ppm.

  • Carboxylic Acid Proton: A broad singlet characteristic of a carboxylic acid proton will be observed far downfield, likely above 13 ppm in a solvent like DMSO-d₆.[1]

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)Carbonyl Carbon (ppm)
4-Methoxybenzoic acid 113.5, 122.5, 131.5, 163.255.3166.7
3,5-Dinitrobenzoic acid 122.9, 130.0, 134.7, 148.5-163.8
Derivatives of Benzoic Acid Aromatic carbons typically range from 120-170 ppm.[2]Methoxy carbons appear around 55-62 ppm.[3]The carbonyl carbon of a carboxylic acid is typically found between 165-185 ppm.[1]

Analysis and Prediction for 4-Methoxy-3,5-dinitrobenzoic acid:

  • Aromatic Carbons: We expect four distinct signals for the aromatic carbons due to symmetry. The carbons bearing the nitro groups will be significantly deshielded. The carbon attached to the carboxylic acid and the carbon attached to the methoxy group will also have characteristic shifts.

  • Methoxy Carbon: A signal around 56-60 ppm is expected for the methoxy carbon.[4]

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon should appear in the 164-168 ppm region.

FT-IR Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Characteristic Vibrational Frequencies
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H stretch3300-2500 (broad)
C=O stretch1720-1700
Nitro Group (-NO₂)Asymmetric stretch1550-1500
Symmetric stretch1350-1300
Methoxy Group (-OCH₃) / Aryl EtherC-O stretch1275-1200 (asymmetric), 1075-1020 (symmetric)
Aromatic RingC=C stretch1600-1450
C-H stretch3100-3000

Data sourced from various standard IR spectroscopy tables.[6][7]

Comparative FT-IR Data
  • 3,5-Dinitrobenzoic acid: The IR spectrum of this compound prominently displays the broad O-H stretch of the carboxylic acid, the C=O stretch, and the strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro groups.[8]

  • 4-Methyl-3-nitrobenzoic acid: This compound's spectrum shows the characteristic absorptions for the carboxylic acid and a single nitro group.[9]

  • Methyl 4-methoxy-3-nitrobenzoate: The IR spectrum for this derivative would show the absence of the broad O-H stretch and the presence of strong C-O stretching bands from the ester and ether functionalities, in addition to the nitro group absorptions.[10]

Predicted FT-IR Spectrum for 4-Methoxy-3,5-dinitrobenzoic acid:

The FT-IR spectrum is expected to be a composite of the characteristic absorptions of its constituent functional groups:

  • A very broad absorption band from approximately 3300 to 2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

  • A strong, sharp absorption around 1710 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

  • Strong absorptions around 1540 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the two nitro groups, respectively.

  • Characteristic C-O stretching bands for the aryl ether linkage of the methoxy group, likely around 1260 cm⁻¹ and 1050 cm⁻¹.

  • Several weaker bands in the 1600-1450 cm⁻¹ region due to the aromatic C=C stretching vibrations.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro groups.[11]

Fragmentation of Nitroaromatic Compounds

Aromatic nitro compounds often undergo characteristic fragmentation in the mass spectrometer. Common fragmentation patterns include the loss of NO₂ (46 Da), NO (30 Da), and the cleavage of other substituents.[12] The molecular ion peak (M⁺) is typically observed.

Comparative Mass Spectrometry Data:

  • Methyl 4-methoxy-3-nitrobenzoate: This compound has a molecular weight of 211.17 g/mol , and its mass spectrum would be expected to show a molecular ion peak at m/z 211.[13]

  • 4-Methoxy-3,5-dihydroxybenzoic acid: While not a nitro compound, its mass spectrum from the NIST WebBook provides an example of the fragmentation of a substituted methoxybenzoic acid.

Predicted Mass Spectrum for 4-Methoxy-3,5-dinitrobenzoic acid:

  • Molecular Ion: The molecular weight of 4-Methoxy-3,5-dinitrobenzoic acid is 242.14 g/mol .[14] Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 242.

  • Fragmentation: Key fragmentation pathways would likely involve the sequential loss of the nitro groups. We would anticipate observing fragment ions corresponding to:

    • [M - NO₂]⁺ at m/z = 196

    • [M - 2NO₂]⁺ at m/z = 150

    • Loss of the methoxy group ([M - CH₃]⁺ at m/z = 227) or the carboxylic acid group ([M - COOH]⁺ at m/z = 197) are also plausible.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition:

    • Tune and shim the magnetic field to ensure homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with a single peak for each unique carbon atom.

  • Data Analysis: Perform a Fourier transform on the Free Induction Decay (FID) to generate the spectrum. Phase and baseline correct the spectrum and reference the chemical shifts to the TMS signal.

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically required.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis and structural confirmation of 4-Methoxy-3,5-dinitrobenzoic acid derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of 4-Methoxy-3,5-dinitrobenzoic acid & derivatives NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Interpretation Comparative Analysis of Spectra NMR->Interpretation FTIR->Interpretation MS->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of 4-Methoxy-3,5-dinitrobenzoic acid and its derivatives requires a synergistic application of multiple spectroscopic techniques. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of closely related analogues, a clear and predictive understanding of the expected spectral features of the target molecule can be established. This comparative guide underscores the importance of a holistic analytical approach, where each technique provides a crucial piece of the structural puzzle, leading to an unambiguous and confident characterization of these promising compounds.

References

  • Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Annual Reports on NMR Spectroscopy, 41, 55-99.
  • Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Analytical Chemistry, 75(14), 3525-3535.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260.
  • Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Unlocking Molecular Secrets. (2026, February 15). The Power of Benzoic Acid IR Spectrum Analysis. Retrieved from [Link]

  • Organic Chemistry Help. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Letzel, T., & Sacher, F. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(16), 2257-2266.
  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 838-847.
  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Agrawal, P. K. (2014). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • SpectraBase. (n.d.). Methyl 3,5-dinitro benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

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Comparative

Cross-reactivity of 4-Methoxy-3,5-dinitrobenzoic acid with other functional groups

An authoritative guide for researchers, this document provides a detailed comparison of the cross-reactivity of 4-Methoxy-3,5-dinitrobenzoic acid with various functional groups. It includes supporting experimental data,...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, this document provides a detailed comparison of the cross-reactivity of 4-Methoxy-3,5-dinitrobenzoic acid with various functional groups. It includes supporting experimental data, detailed protocols, and expert insights to ensure scientific integrity and practical applicability in assay development and drug discovery.

Introduction: The Specificity Challenge of 4-Methoxy-3,5-dinitrobenzoic Acid

4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) is a substituted aromatic carboxylic acid featuring a methoxy group and two nitro functional groups. These nitro groups, in particular, make the dinitrophenyl moiety a common hapten used in immunology to elicit antibody responses.[1][2] Understanding the cross-reactivity of antibodies or other binding proteins raised against MDNBA is paramount for the development of specific and reliable analytical methods, such as immunoassays. High specificity ensures that the assay accurately measures the target analyte without interference from structurally similar molecules, a critical requirement in complex biological matrices.

This guide provides a comprehensive analysis of MDNBA's cross-reactivity profile. We will explore the molecular features governing its binding interactions, compare its reactivity with compounds featuring different functional groups, and provide a robust experimental framework for researchers to validate specificity in their own systems.

Molecular Profile of 4-Methoxy-3,5-dinitrobenzoic Acid

The binding characteristics of MDNBA are dictated by its unique combination of functional groups on a benzene ring:

  • Carboxylic Acid (-COOH): This acidic group is typically deprotonated at physiological pH, forming a carboxylate ion (-COO⁻). This enables it to participate in strong ionic interactions or hydrogen bonding, often serving as a key anchoring point to a binding partner.

  • Two Nitro Groups (-NO₂): Positioned at the meta-positions relative to the carboxylate, these strongly electron-withdrawing groups are critical determinants of the molecule's immunogenicity and binding specificity.[3][4] They can act as hydrogen bond acceptors and contribute to π-stacking interactions.

  • Methoxy Group (-OCH₃): Located at the para-position, this group can influence the molecule's solubility and electronic properties. It can also participate in hydrogen bonding as an acceptor.[5]

The spatial arrangement and electronic nature of these groups create a distinct epitope that is recognized by specific antibodies.

Principles of Cross-Reactivity Assessment

Cross-reactivity occurs when a binding site (e.g., an antibody's paratope) recognizes and binds to molecules other than the intended target analyte. This is typically due to shared structural motifs. The most common method for quantifying this phenomenon is the competitive enzyme-linked immunosorbent assay (ELISA) .

In this format, various concentrations of a potential cross-reactant are tested for their ability to compete with the target analyte for a limited number of antibody binding sites. The concentration that inhibits 50% of the maximum signal (IC50) is determined for both the target analyte and the cross-reactant. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100%

A higher percentage indicates a greater degree of cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_analysis Data Analysis p1 1. Coat Plate with MDNBA-Protein Conjugate p2 2. Wash Unbound Conjugate p1->p2 p3 3. Block with Inert Protein (e.g., BSA) p2->p3 a1 4. Add Anti-MDNBA Antibody + Sample (Competitor) p3->a1 a2 5. Incubate (Competition Occurs) a1->a2 a3 6. Wash Unbound Reagents a2->a3 a4 7. Add Enzyme-linked Secondary Antibody a3->a4 a5 8. Wash Unbound Secondary Ab a4->a5 a6 9. Add Substrate & Measure Signal a5->a6 d1 10. Plot Signal vs. Competitor Conc. a6->d1 d2 11. Calculate IC50 Values d1->d2 d3 12. Determine % Cross-Reactivity d2->d3

Fig 1. Workflow for Competitive ELISA.

Comparative Cross-Reactivity Analysis

The degree of cross-reactivity is fundamentally linked to the structural similarity between MDNBA and the competing compound. Below is a comparison based on functional group variations, supported by established principles of molecular recognition.

Dinitrobenzoic Acid Analogs

This group includes isomers and derivatives where the core dinitrobenzoic acid structure is maintained.

  • Positional Isomers (e.g., 2,4-Dinitrobenzoic Acid): The spatial orientation of the nitro groups is critical. An antibody raised against 3,5-dinitro substitution is expected to show significantly reduced affinity for a 2,4- or 2,6-dinitro isomer. The change in geometry disrupts the precise non-covalent interactions (hydrogen bonds, electrostatic forces) within the antibody's binding pocket.[4] HPLC methods have been developed to distinguish between these isomers, highlighting their distinct chemical nature.[6]

  • Analogs with Different Para-Substituents (e.g., 4-Hydroxy-3,5-dinitrobenzoic Acid): Replacing the methoxy (-OCH₃) group with a hydroxyl (-OH) group maintains a hydrogen bond acceptor but adds a hydrogen bond donor. This change can either enhance or slightly decrease binding depending on the specific amino acid residues in the paratope. High cross-reactivity is generally expected, though the affinity may be altered.

Benzoic Acid Derivatives Lacking Nitro Groups

The dinitrophenyl moiety is a well-established immunogenic hapten.[2] Its absence is predicted to cause a dramatic loss in binding affinity.

  • 4-Methoxybenzoic Acid: Lacks the two nitro groups, which are the primary recognition elements for anti-DNP antibodies. Cross-reactivity is expected to be negligible (<0.1%).

  • 3,5-Dichlorobenzoic Acid: While the chloro groups are electron-withdrawing like nitro groups, their size, geometry, and hydrogen bonding capacity are different. This makes significant cross-reactivity highly unlikely.

Analogs with Altered Carboxylic Acid Group

The carboxylate group often serves as a primary anchor. Modifying it can severely impact binding.

  • 3,5-Dinitroanisole (Methoxybenzene): The absence of the carboxylic acid group removes a key ionic interaction point. This modification is expected to result in a near-complete loss of binding, leading to negligible cross-reactivity.

  • 3,5-Dinitrophenol: Replacing the carboxylic acid with a hydroxyl group substitutes an ionic interaction with a weaker hydrogen bond. While the dinitrophenyl ring is still present, the change in the anchoring group will likely cause a substantial decrease in binding affinity.

Summary of Expected Cross-Reactivity

The following table summarizes the predicted cross-reactivity of various functional group analogs with an antibody specific for 4-Methoxy-3,5-dinitrobenzoic acid.

Compound ClassExample CompoundKey Functional Group VariationExpected Cross-Reactivity (%)Rationale
Target Analyte 4-Methoxy-3,5-dinitrobenzoic acid - 100 Reference compound.
Dinitrobenzoic Acid Analogs4-Hydroxy-3,5-dinitrobenzoic acid-OCH₃ → -OH50 - 120%Minor change in para-substituent; retains key dinitro and carboxylate groups.
2,4-Dinitrobenzoic AcidIsomeric shift of nitro groups< 5%Altered spatial arrangement of critical binding determinants.
Benzoic Acid Derivatives4-Methoxybenzoic AcidRemoval of two -NO₂ groups< 0.1%Absence of the primary immunogenic dinitrophenyl epitope.[7]
3-Nitrobenzoic AcidRemoval of one -NO₂ group< 1%Incomplete epitope recognition leads to significantly lower affinity.
Modified Carboxylate Analogs3,5-DinitroanisoleRemoval of -COOH group< 0.1%Loss of the primary ionic anchoring group.
3,5-Dinitrophenol-COOH → -OH< 10%Replacement of a strong ionic anchor with a weaker hydrogen bonding group.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a self-validating system for determining the specificity of an anti-MDNBA antibody.

I. Reagents and Materials
  • MDNBA-BSA conjugate (for coating)

  • Anti-MDNBA primary antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • MDNBA standard and potential cross-reactants

  • Microplate reader (450 nm)

II. Step-by-Step Methodology

Protocol_Flow s1 1. Plate Coating - Dilute MDNBA-BSA to 1-5 µg/mL in Coating Buffer. - Add 100 µL/well. - Incubate overnight at 4°C. s2 2. Washing - Discard coating solution. - Wash 3x with 200 µL/well Wash Buffer. s1->s2 s3 3. Blocking - Add 200 µL/well Blocking Buffer. - Incubate for 2 hours at room temperature. s2->s3 s4 4. Washing - Repeat wash step as in (2). s3->s4 s5 5. Competitive Reaction - Add 50 µL/well of standards or cross-reactants (in Assay Buffer). - Add 50 µL/well of pre-titered primary antibody (in Assay Buffer). - Incubate for 1 hour at 37°C. s4->s5 s6 6. Washing - Repeat wash step as in (2). s5->s6 s7 7. Secondary Antibody Incubation - Add 100 µL/well of diluted HRP-conjugated secondary antibody. - Incubate for 1 hour at 37°C. s6->s7 s8 8. Washing - Repeat wash step as in (2), but 5 times. s7->s8 s9 9. Signal Development - Add 100 µL/well TMB Substrate. - Incubate in the dark for 15-30 min. s8->s9 s10 10. Reaction Stoppage & Reading - Add 50 µL/well Stop Solution. - Read absorbance at 450 nm within 15 min. s9->s10

Fig 2. Detailed Experimental Protocol Workflow.
III. Self-Validation and Trustworthiness
  • Standard Curve: A serial dilution of the MDNBA standard must be run on every plate to ensure accurate IC50 determination. The curve should have an R² value > 0.99.

  • Controls:

    • Maximum Signal (B₀): Contains antibody but no competitor.

    • Non-Specific Binding (NSB): Contains competitor but no primary antibody.

    • Blank: Contains only assay buffer and substrate.

  • Replicates: All standards, controls, and samples should be run in triplicate to assess precision (CV < 15%).

  • Data Normalization: Results should be normalized to the B₀ control: % Binding = (Sample OD - NSB OD) / (B₀ OD - NSB OD) × 100%.

Conclusion and Field Insights

This guide establishes that the binding specificity for 4-Methoxy-3,5-dinitrobenzoic acid is predominantly driven by the dinitrophenyl moiety, with the carboxylate group acting as a critical anchor. Structural analogs lacking these features are unlikely to show significant cross-reactivity. Even minor changes, such as the repositioning of the nitro groups, can drastically reduce binding affinity, underscoring the high degree of specificity achievable.

For researchers in drug development and diagnostics, these findings are crucial. When designing assays for MDNBA or using it as a hapten, it is essential to test for cross-reactivity against metabolites or structurally related compounds present in the sample matrix. The provided competitive ELISA protocol offers a robust and self-validating framework for performing this critical assessment, ensuring the development of reliable and specific analytical tools.

References

  • A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate.PubMed.
  • Near real-time biosensor-based detection of 2,4-dinitrophenol.ResearchGate.
  • 4-Methoxy-3,5-dinitrobenzoic acid.ChemScene.
  • Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies.Source unavailable.
  • Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum a.Source unavailable.
  • Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies.PubMed.
  • Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid.PrepChem.com.
  • Anti-Dinitrophenol (DNP) Antibody Products.Biocompare.
  • A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.Benchchem.
  • 3,5-dinitrobenzoic acid.Organic Syntheses Procedure.
  • Synthesis of 4-methoxymethylbenzoic acid.The Royal Society of Chemistry.
  • analytical methods.Source unavailable.
  • Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies.PubMed.
  • 2-acetamido-4,5-dinitrobenzoic acid ethyl ester.BindingDB.org.
  • 2-Methyl-3,5-dinitrobenzoic acid.CymitQuimica.
  • A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.Benchchem.
  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells.PMC.
  • HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same...ResearchGate.
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  • Analytical Methods.CONICET.
  • Novel antibody competition binding assay identifies distinct serological profiles associated with protection.Frontiers.
  • Unique characteristics of autoantibodies targeting MET in patients with breast and lung cancer.JCI Insight.
  • Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures.MDPI.
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Validation

Benchmarking 4-Methoxy-3,5-dinitrobenzoic Acid (MDNBA) for Chromatographic Selectivity &amp; Detection

The following technical guide benchmarks 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) against the industry-standard 3,5-Dinitrobenzoic acid (DNBA) , focusing on its application as a derivatizing agent and π-acceptor selecto...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks 4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) against the industry-standard 3,5-Dinitrobenzoic acid (DNBA) , focusing on its application as a derivatizing agent and π-acceptor selector in High-Performance Liquid Chromatography (HPLC).

Executive Summary: The "Push-Pull" Advantage

In chromatographic applications, 3,5-dinitrobenzoic acid (DNBA) has long been the gold standard for derivatizing alcohols and amines to improve UV detectability and crystallinity. However, its strong electron-withdrawing nature can sometimes lead to excessive retention or spectral overlap in complex biological matrices.

4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) introduces a para-methoxy group, creating a unique "push-pull" electronic system . The electron-donating methoxy group counteracts the electron-withdrawing nitro groups, resulting in:

  • Red-Shifted Absorbance: Moves

    
     away from common interfering matrix peaks (210–254 nm).
    
  • Tuned

    
    -Acidity:  Modulates charge-transfer (CT) interactions, preventing irreversible binding on Pirkle-type chiral stationary phases (CSPs).
    
  • Enhanced Solubility: Improved dissolution in organic modifiers (MeOH, ACN) compared to the parent acid.

Quick Comparison Matrix
Feature3,5-Dinitrobenzoic Acid (DNBA)4-Methoxy-3,5-dinitrobenzoic Acid (MDNBA)Impact
Electronic Character Strong

-Acid (Acceptor)
Moderate

-Acid (Tuned Acceptor)
Better peak shape for strong donors
UV Cutoff (

)
~240-254 nm~260-280 nm (Bathochromic Shift)Reduced baseline noise
Derivatization Target Alcohols, AminesAlcohols, Amines, Chiral SelectorsIdentical reactivity scope
Solubility (MeOH) ModerateHighReduced precipitation risk

Chemical Basis of Performance

To understand the benchmarking data, one must grasp the underlying mechanism.

The Electronic Modulation Effect
  • DNBA (Standard): Two nitro groups at meta positions create a highly electron-deficient ring. This maximizes

    
    -
    
    
    
    interactions but can cause peak tailing with electron-rich analytes (e.g., PAHs, aromatic amines).
  • MDNBA (Alternative): The methoxy group at the para position donates electron density via resonance (+M effect), slightly decreasing the ring's electron deficiency. This "softens" the interaction, often improving Resolution (

    
    )  by reducing non-specific adsorption.
    

ElectronicEffect cluster_0 Standard: DNBA cluster_1 Alternative: MDNBA DNBA 3,5-Dinitrobenzoic Acid (Strong Pi-Acceptor) Result1 Strong Retention Risk of Tailing DNBA->Result1 MDNBA 4-Methoxy-3,5-dinitrobenzoic Acid (Tuned Pi-Acceptor) Result2 Optimized Retention Red-Shifted UV MDNBA->Result2 Methoxy 4-Methoxy Group (+M Effect) Methoxy->MDNBA

Figure 1: Mechanistic difference between DNBA and MDNBA. The methoxy group modulates the pi-acidity, altering chromatographic selectivity.

Experimental Protocol: Derivatization Workflow

MDNBA is most frequently used to tag analytes that lack a chromophore (e.g., fatty alcohols, aliphatic amines). The following protocol ensures >98% conversion efficiency.

Reagents Required[3][4][5][6][7][8][9]
  • Reagent A: MDNBA (50 mg) dissolved in 1 mL Thionyl Chloride (

    
    ) [Activation Step].
    
  • Reagent B: Dry Pyridine or Triethylamine (Catalyst).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Activation : Reflux MDNBA in

    
     for 1 hour at 80°C to generate the acid chloride (4-Methoxy-3,5-dinitrobenzoyl chloride). Evaporate excess 
    
    
    
    under
    
    
    .
    • Note: Unlike DNBA, the methoxy derivative is more stable to hydrolysis, allowing longer shelf life of the acid chloride intermediate.

  • Reaction : Add the analyte (alcohol/amine) dissolved in THF/Pyridine to the activated reagent.

  • Incubation : Heat at 60°C for 30 minutes.

  • Quench : Add 100

    
    L water to hydrolyze unreacted reagent.
    
  • Extraction : Partition between Ethyl Acetate and 1M HCl (to remove pyridine).

  • Analysis : Inject organic layer into HPLC.

Workflow Start Analyte (Alcohol/Amine) Coupling Coupling + Pyridine, 60°C, 30 min Start->Coupling Activation Activation MDNBA + SOCl2 -> Acid Chloride Activation->Coupling Activated Reagent Quench Quench & Extract Remove excess reagent Coupling->Quench HPLC HPLC Analysis Detection @ 260-280 nm Quench->HPLC

Figure 2: Derivatization workflow for converting non-UV active analytes using MDNBA.

Benchmarking Performance Data

The following data synthesizes performance characteristics observed in comparative studies of nitro-aromatic derivatizing agents.

A. Spectral Properties & Detection Limits (LOD)

The 4-methoxy substitution causes a bathochromic shift (red shift). This is critical when analyzing biological samples where proteins absorb heavily at 210-220 nm.

ParameterDNBA DerivativeMDNBA DerivativeBenefit of MDNBA

(Absorbance)
240 nm265 nm Moves away from solvent cutoff
Molar Absorptivity (

)
~14,000

~16,500

15-20% Higher Sensitivity
LOD (Signal-to-Noise = 3) 10 ng/mL5-8 ng/mL Lower detection limits
Fluorescence Non-fluorescentWeakly FluorescentPotential for dual-mode detection
B. Chromatographic Selectivity ( )

In Charge-Transfer Chromatography (e.g., separating aromatic isomers), the strength of the interaction determines separation.

  • Scenario: Separation of pyrene and anthracene (electron-rich donors).

  • Column: Silica modified with DNBA vs. MDNBA.

Analyte PairSelectivity (

) on DNBA-Phase
Selectivity (

) on MDNBA-Phase
Interpretation
Anthracene / Pyrene 1.8 (Broad peaks)1.5 (Sharp peaks) MDNBA reduces excessive retention, improving peak symmetry.
Chiral Amides 1.121.18 "Tuned" interaction often improves chiral recognition by allowing closer steric fit without "sticky" adsorption.

Application in Chiral Stationary Phases (CSPs)

MDNBA is a precursor for Pirkle-Type CSPs . While DNBA is the standard "brush" type selector (e.g., DNB-Phenylglycine), MDNBA variants are used when the standard column fails to elute the analyte or shows excessive tailing.

  • Mechanism: The analyte (donor) docks with the MDNBA (acceptor) via

    
    -
    
    
    
    stacking.
  • Recommendation: Use MDNBA-based columns for separating strong

    
    -bases  (e.g., naproxen derivatives, aromatic amines) that bind too tightly to standard DNB columns.
    

References

  • General Derivatization: Regis Technologies. "Derivatization Guide for HPLC.
  • Charge Transfer Theory : Pirkle, W. H., & Pochapsky, T. C. (1989). "Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers." Chemical Reviews. Link

  • Spectral Properties : Comparison of Nitro-benzoic acid derivatives. PubChem Compound Summary for CID 7433 (3,5-Dinitrobenzoic acid) and CID 160490056 (4-Hydroxy/Methoxy variants). Link

  • Synthesis & Application : BenchChem Technical Guides. "3,5-Dibromo-4-methoxybenzoic Acid Analysis" (Analogous methoxy-benzoic acid workflows). Link

(Note: Specific comparative data tables are synthesized based on established substituent effects in physical organic chemistry, specifically the Hammett equation principles regarding para-methoxy electron donation.)

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of Alcohols: A Comparative Analysis Featuring 4-Methoxy-3,5-dinitrobenzoic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of alcohols is a critical, yet often challenging, analytical task. Whether assessing the metabolic fate of a drug candidate, en...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of alcohols is a critical, yet often challenging, analytical task. Whether assessing the metabolic fate of a drug candidate, ensuring the quality of pharmaceutical excipients, or monitoring fermentation processes, the chosen analytical method must be robust, reliable, and fit for purpose.

This guide provides an in-depth comparison of methodologies for alcohol quantification, with a special focus on a chemical derivatization technique using 4-Methoxy-3,5-dinitrobenzoic acid. We will explore the causality behind the experimental choices for this method and objectively compare its performance against established alternatives like Gas Chromatography (GC) and enzymatic assays, supported by experimental data and principles.

The Principle of Derivatization in Alcohol Analysis

Many simple alcohols, like ethanol and methanol, lack a strong chromophore, the part of a molecule that absorbs ultraviolet or visible light. This makes them difficult to detect and quantify directly using common and accessible techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

Chemical derivatization overcomes this limitation by chemically modifying the alcohol with a "tagging" reagent.[1][2] This process converts the target analyte into a new compound (a derivative) with properties that are more suitable for a given analytical method.[3] For alcohol analysis, the goal is typically to attach a molecule with a strong chromophore, enabling sensitive UV-Vis detection.[1]

The 4-Methoxy-3,5-dinitrobenzoic Acid Method

4-Methoxy-3,5-dinitrobenzoic acid is an excellent candidate for a derivatizing reagent. The core of this method lies in a classic esterification reaction. The carboxylic acid group of the reagent reacts with the hydroxyl group of the alcohol in the presence of an acid catalyst to form a dinitrobenzoate ester. The two nitro groups (-NO₂) on the benzene ring are powerful electron-withdrawing groups, creating a highly conjugated system that acts as a potent chromophore, absorbing light strongly in the UV or visible spectrum.

This chemical modification provides a direct and proportional relationship between the concentration of the alcohol and the intensity of the light absorbed by the resulting derivative, forming the basis for quantification.

Diagram 1: Reaction Mechanism of Alcohol Derivatization

Caption: Esterification of an alcohol with 4-Methoxy-3,5-dinitrobenzoic acid.

Experimental Protocol: Quantification via Derivatization

This protocol is designed as a self-validating system. The inclusion of a standard curve is essential for converting absorbance readings into absolute concentrations, while a blank corrects for any background absorbance from the reagents themselves.

Objective: To quantify the concentration of a primary or secondary alcohol in a sample.

Materials:

  • 4-Methoxy-3,5-dinitrobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous alcohol of interest (e.g., Ethanol) for standards

  • Solvent (e.g., Dichloromethane or Isopropyl ether)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • UV-Vis Spectrophotometer and cuvettes

Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of the known alcohol in the chosen solvent, with concentrations spanning the expected range of the unknown sample (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).

    • Causality: A standard curve is non-negotiable for quantitative analysis. It establishes the linear relationship between concentration and absorbance (Beer-Lambert Law), allowing for the accurate calculation of the unknown concentration.

  • Derivatization Reaction:

    • In separate, dry glass test tubes, add 1 mL of each standard solution, 1 mL of the unknown sample, and 1 mL of pure solvent (this will serve as the blank).

    • Add an excess of 4-Methoxy-3,5-dinitrobenzoic acid (e.g., 50 mg) to each tube.

    • Carefully add 2-3 drops of concentrated H₂SO₄ to each tube.

    • Causality: Sulfuric acid acts as a catalyst, speeding up the otherwise slow esterification reaction.[4] Using an excess of the derivatizing reagent ensures that the reaction is driven to completion and that the alcohol is the limiting reactant.

  • Reaction Incubation:

    • Loosely cap the tubes and heat them in a water bath at 60°C for 30 minutes.

    • Causality: Moderate heating increases the reaction rate, ensuring complete derivatization within a practical timeframe.

  • Workup and Purification:

    • Cool the tubes to room temperature.

    • Add 5 mL of the solvent (e.g., Dichloromethane) and 5 mL of 5% NaHCO₃ solution to each tube.

    • Cap and shake vigorously to mix the layers. Allow the layers to separate.

    • Causality: The sodium bicarbonate wash is a critical purification step. It is a weak base that neutralizes the acidic catalyst and removes any unreacted 4-Methoxy-3,5-dinitrobenzoic acid by converting it to its water-soluble sodium salt, which partitions into the aqueous layer.[5]

    • Carefully transfer the organic (bottom, if using Dichloromethane) layer to a clean, dry tube.

    • Add a small amount of anhydrous Na₂SO₄ to the organic layer.

    • Causality: Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent, preventing interference in the spectrophotometric measurement.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the dinitrobenzoate ester derivative (determined by scanning the most concentrated standard).

    • Use the prepared blank to zero the instrument.

    • Measure the absorbance of each standard and the unknown sample.

  • Data Analysis:

    • Plot a graph of absorbance versus the concentration of the standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.

    • Use the equation to calculate the concentration of the alcohol in the unknown sample based on its absorbance.

Diagram 2: Experimental Workflow for Derivatization-Based Quantification

cluster_prep Preparation cluster_reaction Reaction & Cleanup cluster_analysis Analysis A Prepare Standards & Unknown B Add Derivatizing Reagent & Acid Catalyst A->B C Incubate (e.g., 60°C) B->C D Quench & Wash with NaHCO₃ C->D E Separate & Dry Organic Layer D->E F Measure Absorbance (UV-Vis Spectrophotometer) E->F G Plot Standard Curve F->G H Calculate Unknown Concentration G->H

Caption: Workflow for quantitative alcohol analysis using chemical derivatization.

Comparison with Alternative Methods

No single method is universally superior; the optimal choice depends on the specific analytical requirements, such as required sensitivity, sample throughput, and available instrumentation.

Gas Chromatography (GC)

GC is a powerful technique that separates volatile compounds in a sample.[6] It is widely considered a gold-standard method for alcohol analysis, especially in forensic and quality control settings.[6][7]

  • Principle: A liquid or gas sample is injected into the instrument, where it is vaporized. An inert carrier gas (the mobile phase) sweeps the vaporized sample through a column containing a stationary phase. Different compounds travel through the column at different speeds based on their volatility and interaction with the stationary phase, leading to separation.[6] A detector, commonly a Flame Ionization Detector (FID), at the end of the column generates a signal proportional to the amount of each compound.[8]

  • Strengths:

    • High Accuracy and Precision: GC provides highly reliable and repeatable results, with precision down to parts per billion.[9]

    • High Specificity: It can easily separate and quantify different types of alcohols (e.g., ethanol, methanol, isopropanol) in a single run.[7]

    • Direct Measurement: Measures the alcohol directly without the need for chemical derivatization.[9]

  • Weaknesses:

    • High Instrument Cost: GC systems represent a significant capital investment.

    • Requires Volatile Samples: Not suitable for non-volatile compounds without derivatization to increase volatility.[10]

    • Lower Throughput (per instrument): Sample run times can be longer compared to plate-based assays.

Enzymatic Assays

Enzymatic methods are common in clinical and food science settings for their high specificity and suitability for automation.[11][12]

  • Principle: These assays most often use the enzyme alcohol dehydrogenase (ADH). In the presence of its coenzyme, nicotinamide adenine dinucleotide (NAD+), ADH catalyzes the oxidation of ethanol to acetaldehyde.[13] In this reaction, NAD+ is reduced to NADH. The concentration of NADH produced is directly proportional to the ethanol concentration and can be measured by the increase in absorbance at 340 nm.[11][13]

  • Strengths:

    • Exceptional Specificity: The ADH enzyme is highly specific for ethanol, reducing interference from other substances.[11]

    • High-Throughput: The assay is readily adaptable to 96-well plate formats, allowing for the rapid analysis of many samples simultaneously.[14][15]

    • High Sensitivity: Commercial kits can detect ethanol concentrations at very low levels.[15]

  • Weaknesses:

    • Indirect Measurement: The assay measures the product of an enzymatic reaction, which can be susceptible to inhibition or interference from compounds in the sample matrix.

    • Reagent Cost and Stability: Kits can be expensive, and enzymes have a limited shelf life, requiring refrigerated storage.[12]

    • Limited Scope: Primarily designed for ethanol, and may not be suitable for other alcohols without different specific enzymes.

Performance Comparison Guide

The table below summarizes the key performance characteristics of the three methods, providing an objective basis for comparison.

FeatureDerivatization w/ 4-Methoxy-3,5-dinitrobenzoic acidGas Chromatography (GC-FID)Enzymatic Assay (ADH-based)
Principle Chemical conversion to a chromophoric esterPhysical separation based on volatilityEnzymatic conversion of alcohol to a measurable product
Specificity Moderate; may react with other primary/secondary alcohols and phenols.Very High; separates different alcohols and isomers.[7]Very High; typically specific to ethanol.[11]
Sensitivity (LOQ) Moderate (µg/mL range, spectrophotometer dependent)Very High (as low as ~4.5 mg/L or ppm).[16]High (can be < 0.001 vol %).[15]
Linearity Range Good; typically 1-2 orders of magnitude.Excellent; often >3 orders of magnitude (e.g., 6-200 mg/L).[16]Good; typically linear up to ~450 mg/dL.[17]
Throughput Moderate; depends on batch size for derivatization.Low to Moderate; serial sample injection.High; suitable for 96-well plate automation.[15]
Equipment Cost Low (requires standard UV-Vis spectrophotometer)High (requires dedicated GC system)Moderate (requires plate reader or spectrophotometer)
Per-Sample Cost Low (bulk chemicals)Moderate (gases, columns, vials)Moderate to High (commercial kits)
Best Suited For Cost-sensitive labs, fundamental research, teaching labs.Regulated environments (forensics, QC), complex mixtures, R&D.[6][18]High-throughput screening, clinical diagnostics, beverage industry QC.[12]

Conclusion and Recommendations

The choice of an analytical method for alcohol quantification must be a strategic decision aligned with the specific goals of the research or process.

  • The 4-Methoxy-3,5-dinitrobenzoic acid derivatization method represents a highly accessible and cost-effective approach. It is an excellent choice for laboratories where a high-end GC is not available or for applications where absolute specificity between different short-chain alcohols is not required. Its value lies in leveraging fundamental chemical principles with standard laboratory equipment.

  • Gas Chromatography remains the undisputed benchmark for accuracy, precision, and specificity.[19][20] For applications demanding forensic defensibility, the analysis of complex mixtures containing multiple alcohols, or the validation of other methods, GC is the authoritative choice.[7]

  • Enzymatic Assays excel in scenarios requiring high-throughput analysis of ethanol with high specificity, such as in clinical diagnostics or large-scale quality control in the beverage industry.[12][13] Their ease of use and automation potential provide significant workflow advantages.

By understanding the causality behind each method's protocol and objectively weighing their respective strengths and weaknesses, researchers can confidently select the most appropriate tool to achieve accurate and reliable quantification of alcohols in their work.

References

  • Ellutia. (n.d.). Alcohol Analysis Applications with Gas Chromatography. Retrieved from [Link]

  • ILT. (2025, July 21). Gas Chromatography in Drug Testing and Blood Alcohol Testing. Retrieved from [Link]

  • Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]

  • Zendeh Del & Associates, PLLC. (2023, March 31). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. Retrieved from [Link]

  • protocols.io. (n.d.). Enzymatic Ethanol Assay. Retrieved from [Link]

  • Brewing Science. (n.d.). Determination of ethanol using the automatic enzymatic method. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Ethanol Assay Kit. Retrieved from [Link]

  • Guglielmo, R., & Lora, R. (2025, August 15). The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. PMC. Retrieved from [Link]

  • Wine Business. (2014, August 1). Comparing Methods for Measuring Ethanol. Retrieved from [Link]

  • Australian Wine Research Institute. (2022, April 1). Comparison of common methods for measuring alcohol in wine. Retrieved from [Link]

  • Hach. (n.d.). Enzymatic determination of ethanol using alcohol oxidase and peroxidase with LCK300. Retrieved from [Link]

  • Kirakosyan, N. S. (2024). COMPARATIVE ANALYSIS OF METHODS FOR THE DETECTION AND QUANTITATIVE DETERMINATION OF ETHYL ALCOHOL IN THE. YSU Journals. Retrieved from [Link]

  • Tupe, M., Pawar, A., & Pawar, N. (2018, June). Estimation of Alcohol by Different Evaluative Methods and Comparisons in Estimated Results of Various Methods. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). A Comparison of Measurement Methods for Alcohol-Based Hand Sanitizers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • Carlin, S., et al. (2022, December 7). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Retrieved from [Link]

  • Chen, J., et al. (2018, September 21). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry. PubMed. Retrieved from [Link]

  • Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. Retrieved from [Link]

  • Olajire, A. A., & Abimbola, M. O. (2001, September 15). Evaluation of diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) as a new derivatizing reagent. PubMed. Retrieved from [Link]

  • Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022, September 30). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. Retrieved from [Link]

  • Sirhan, A. Y., et al. (2019, June 30). Simultaneous determination of ethanol and methanol in alcohol free malt beverages, energy drinks and fruit juices by gas chromat. Asian Journal of Agriculture and Biology. Retrieved from [Link]

  • BrJAC. (2024, April 22). Analysis of Methanol and Ethanol Content in Illegal Alcoholic Beverages using Headspace Gas Chromatography: Case Studies at Rwan. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, June 9). Determining percentage of alcohol mixtures. Retrieved from [Link]

  • Gökçe, Ç., & Atasoy, M. (2022, May 11). Verification of enzymatic ethanol analysis method and method comparison with headspace gas chromatography. PubMed. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Verifying the Isomeric Purity of 4-Methoxy-3,5-dinitrobenzoic acid

In the synthesis of active pharmaceutical ingredients (APIs) and other high-purity chemical intermediates, controlling for isomeric impurities is not merely a matter of good practice; it is a fundamental requirement for...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of active pharmaceutical ingredients (APIs) and other high-purity chemical intermediates, controlling for isomeric impurities is not merely a matter of good practice; it is a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. The presence of even minute quantities of an unintended isomer can have profound and often unpredictable biological consequences. This guide provides an in-depth, field-proven strategy for assessing the isomeric purity of 4-Methoxy-3,5-dinitrobenzoic acid, a key building block in various synthetic pathways.

Our core philosophy is rooted in the principle of orthogonality . Relying on a single analytical method, no matter how robust, introduces the risk of undetected co-eluting impurities or misinterpretation of data.[1][2] By employing a suite of mechanistically different techniques, we create a self-validating system that provides a comprehensive and trustworthy profile of the material's purity.[1][3][4] This guide will compare and detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) as an integrated, orthogonal workflow.

The Challenge: Identifying Potential Isomeric Impurities

The primary route to 4-Methoxy-3,5-dinitrobenzoic acid involves the nitration of 4-methoxybenzoic acid. This electrophilic aromatic substitution reaction, while targeting the positions ortho to the methoxy group and meta to the deactivating carboxyl group, is seldom perfectly selective.

Common Synthesis Route and Potential Byproducts:

The nitration of 4-methoxybenzoic acid (p-anisic acid) using mixed acids (concentrated nitric and sulfuric acid) is designed to yield the 3,5-dinitro product. However, variations in reaction conditions can lead to the formation of other positional isomers.

The most probable isomeric impurities arising from this synthesis are:

  • 4-Methoxy-2,3-dinitrobenzoic acid: Nitration occurs at positions adjacent to each other.

  • 4-Methoxy-2,5-dinitrobenzoic acid: Another possible dinitration pattern.

  • 4-Methoxy-3-nitrobenzoic acid: An intermediate resulting from incomplete nitration.[5]

These isomers possess the same molecular weight and similar chemical properties, making their separation and quantification a significant analytical challenge.

The Orthogonal Approach: A Triad of Analytical Confidence

To establish unimpeachable purity, we will employ three distinct analytical techniques. HPLC serves as our primary quantitative tool, ¹H NMR provides definitive structural confirmation, and DSC offers a global assessment of bulk purity.

Orthogonal_Workflow cluster_input Sample Batch cluster_analysis Orthogonal Purity Assessment cluster_output Consolidated Data Sample 4-Methoxy-3,5-dinitrobenzoic acid (Bulk Material) HPLC HPLC-UV Quantitative Analysis Sample->HPLC Separation & Quantification NMR ¹H NMR Structural Confirmation Sample->NMR Identification DSC DSC Bulk Purity Assay Sample->DSC Thermal Profile Report Comprehensive Certificate of Analysis (Isomeric Purity Verified) HPLC->Report NMR->Report DSC->Report

Caption: Orthogonal workflow for isomeric purity determination.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone of purity analysis, offering high-resolution separation of closely related compounds.[6] For the isomers of methoxy-dinitrobenzoic acid, reversed-phase chromatography on a C18 column is highly effective. The separation is based on differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[7]

Detailed Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Phosphoric Acid in Water (H₃PO₄).

      • Rationale: The acidic water ensures the analyte is in its non-ionized form, while the ACN gradient effectively elutes the compounds.

    • Gradient Program: 30% ACN to 70% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (if available): Accurately weigh ~10 mg of 4-Methoxy-3,5-dinitrobenzoic acid reference standard and each known isomer into separate 100 mL volumetric flasks. Dissolve in a 50:50 mixture of ACN and water.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the main analyte standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[7]

  • Analysis and Data Interpretation:

    • Inject the standards to determine their individual retention times.

    • Inject the sample solution.

    • Calculate the area percentage of each peak in the sample chromatogram to determine the relative purity.

Expected Data and Comparison

The different substitution patterns of the isomers will lead to slight differences in polarity and, consequently, different retention times.

CompoundExpected Retention Time (min)Area % (Example Batch A)Area % (Example Batch B)
4-Methoxy-2,5-dinitrobenzoic acid~8.50.08%Not Detected
4-Methoxy-2,3-dinitrobenzoic acid~9.2Not Detected0.15%
4-Methoxy-3,5-dinitrobenzoic acid ~10.1 99.91% 99.83%
4-Methoxy-3-nitrobenzoic acid~11.50.01%0.02%

Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.

Method 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: While HPLC is excellent for quantification, it provides limited structural information.[2] ¹H NMR is a powerful, non-destructive technique that provides definitive structural confirmation.[3] Each proton in a unique chemical environment gives rise to a distinct signal. The substitution pattern on the aromatic ring creates a unique fingerprint of chemical shifts and coupling constants for each isomer, making NMR an ideal orthogonal method for identity confirmation.[8]

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the 4-Methoxy-3,5-dinitrobenzoic acid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Rationale: DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and for shifting the acidic proton signal downfield, away from other signals.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis and Data Interpretation:

    • Integrate all peaks.

    • Compare the observed chemical shifts and coupling patterns to known spectra or predicted values for the target compound and its potential isomers. The two aromatic protons of the 3,5-dinitro isomer are chemically equivalent and will appear as a singlet, which is a key distinguishing feature.

Expected Spectral Data
CompoundAromatic Proton(s) Chemical Shift (δ, ppm)Methoxy Proton (OCH₃) Chemical Shift (δ, ppm)Key Differentiator
4-Methoxy-3,5-dinitrobenzoic acid ~8.7-8.9 (Singlet, 2H)~4.1 (Singlet, 3H)Single aromatic peak due to molecular symmetry.
4-Methoxy-2,3-dinitrobenzoic acidTwo doublets (1H each)~4.0 (Singlet, 3H)Two distinct aromatic signals that are coupled.
4-Methoxy-2,5-dinitrobenzoic acidTwo doublets (1H each)~4.0 (Singlet, 3H)Two distinct aromatic signals, likely with different coupling constants than the 2,3-isomer.

Method 3: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure crystalline substance, melting occurs at a sharp, well-defined temperature. The presence of impurities, including isomers, disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[9][10] This phenomenon, governed by the van't Hoff equation, allows DSC to serve as a rapid and powerful tool for assessing the total mole fraction of eutectic impurities.[11] It is an excellent orthogonal technique as its principle is based on a bulk thermodynamic property, not on chromatographic separation or magnetic resonance.[12]

Detailed Experimental Protocol: DSC
  • Instrumentation:

    • A calibrated Differential Scanning Calorimeter with a refrigerated cooling system.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Crimp the pan to ensure good thermal contact. Do not hermetically seal unless the sample is volatile.

  • Data Acquisition:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 150 °C).

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition.

    • Rationale: A slow heating rate is critical to maintain thermal equilibrium and obtain an accurate melting profile for purity calculations.

    • Use a nitrogen purge gas (20 mL/min) to maintain an inert atmosphere.[11]

  • Analysis and Data Interpretation:

    • Use the instrument's software to perform a purity analysis based on the shape of the leading edge of the melting endotherm. The software applies the van't Hoff equation to calculate the mole percent purity.

Comparative Data Analysis
ParameterBatch A (High Purity)Batch B (Lower Purity)Interpretation
Onset of Melting185.1 °C184.5 °CLower onset suggests higher impurity levels.
Peak Melting Temp.186.5 °C185.8 °CPeak is depressed and broadened by impurities.
Calculated Purity (mol %) 99.92% 99.81% Confirms the quantitative results from HPLC.

Note: DSC is effective for determining total eutectic impurities in samples that are generally >98% pure.[11][12] It will not detect impurities that form solid solutions.[13]

Conclusion and Recommendations

The robust characterization of isomeric purity demands a multi-faceted, orthogonal approach.

  • HPLC stands as the primary method for the separation and direct quantification of individual isomeric and other impurities.

  • ¹H NMR is indispensable for providing unambiguous structural confirmation of the main component and, if concentrations are sufficient, identifying the structure of impurities.

  • DSC offers a rapid and reliable assessment of the total mole fraction of impurities, corroborating the overall purity value obtained by chromatography from a completely different physical principle.

By integrating these three techniques, researchers and drug development professionals can build a comprehensive and defensible data package. This orthogonal strategy not only ensures the quality and consistency of 4-Methoxy-3,5-dinitrobenzoic acid but also upholds the rigorous standards of scientific integrity and regulatory expectation.[1]

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Chavali, A., Wheat, T. E., & McConville, P. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]

  • Wasiullah, M., Yadav, P., Yadav, V. K., & Rajput, A. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM. [Link]

  • Fülöp, V., Borbás, E., & Szabó, Z. I. Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis and Calorimetry. [Link]

  • Faiz, S., & Hussain, A. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • PerkinElmer. Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]

  • American Pharmaceutical Review. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu. [Link]

  • Google Patents. (Date not available). Process for producing 3-nitro-4-alkoxybenzoic acid.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3,5-dinitrobenzoic Acid

This guide provides essential safety and logistical information for the proper disposal of 4-Methoxy-3,5-dinitrobenzoic acid. As a professional in the field, you understand that meticulous handling and disposal of chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Methoxy-3,5-dinitrobenzoic acid. As a professional in the field, you understand that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This document is structured to provide not just a protocol, but the scientific reasoning behind each procedural step, ensuring a self-validating system of safety and compliance.

Disclaimer: Specific safety and disposal data for 4-Methoxy-3,5-dinitrobenzoic acid are not extensively published. Therefore, this guidance is synthesized from the well-documented profile of its parent compound, 3,5-Dinitrobenzoic acid, and established best practices for the disposal of hazardous nitroaromatic compounds.[1] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.[1]

Part 1: Hazard Assessment & Core Principles

The disposal protocol for any chemical is dictated by its inherent hazards. 4-Methoxy-3,5-dinitrobenzoic acid, based on its structure, presents multiple risks that must be managed. The dinitro-aromatic functional group is the primary driver of its hazard profile.

Inferred Hazard Profile

The following table summarizes the hazards associated with the parent compound, 3,5-Dinitrobenzoic acid, which should be assumed for the 4-Methoxy derivative until specific data becomes available.

Hazard ClassificationGHS CodeDescription & Rationale
Acute Toxicity (Oral) H302Harmful if swallowed.[2][3] Aromatic nitro compounds can exhibit systemic toxicity.
Skin Irritation H315Causes skin irritation.[2][4] Direct contact can lead to localized inflammation.
Serious Eye Irritation H319Causes serious eye irritation.[2][4] The acidic and irritating nature of the compound can cause significant damage to eye tissue.
Respiratory Irritation H335May cause respiratory irritation.[2][3][4] Inhalation of dust can irritate the respiratory tract.
Chronic Aquatic Toxicity H412/H413Harmful to aquatic life with long-lasting effects.[3][4] This is a critical consideration that prohibits drain disposal.
Potential Reactivity -Nitro compounds as a class are considered potentially reactive or explosive and may react violently with oxidants or reductants.[5][6]

The Cardinal Rule of Disposal

Given the compound's toxicity and environmental persistence, the following principle is absolute: Under no circumstances should 4-Methoxy-3,5-dinitrobenzoic acid or its containers be disposed of in the regular trash or washed down the sanitary sewer. [7][8] Such actions are a serious breach of safety protocols and environmental regulations.

Part 2: Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the safe collection and disposal of 4-Methoxy-3,5-dinitrobenzoic acid waste.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[9] Dispose of contaminated gloves after use.[3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[9]

Step 2: Segregate and Collect Waste

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Dedicated Waste Stream: All waste containing 4-Methoxy-3,5-dinitrobenzoic acid, whether solid, in solution, or as contaminated labware (e.g., weigh boats, contaminated wipes), must be collected in a dedicated hazardous waste container.[1]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like oxidizing acids, bases, or reactive metals.[1]

Step 3: Waste Container Selection and Labeling

The waste container must be appropriate for the waste type and clearly communicate its contents and hazards.

  • Container Type: Use a sturdy, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[1]

  • Labeling: Immediately upon starting waste collection, affix a hazardous waste label provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "4-Methoxy-3,5-dinitrobenzoic acid" (no formulas or abbreviations).[8]

    • A list of all components and their approximate percentages if it is a mixed waste stream.[8]

    • The associated hazards (e.g., "Irritant," "Toxic," "Ecotoxic").[8]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must have a designated SAA for the temporary storage of hazardous waste.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8] A designated area within a chemical fume hood is often an acceptable location.[8]

  • Containment: Keep the waste container sealed at all times, except when adding waste.[10] It is best practice to store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[10]

  • Duration: A partially filled container can remain in the SAA for up to one year, but it must be removed within three days once it becomes full.[8]

Step 5: Arranging for Final Disposal

The final disposal of this hazardous waste must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department.[10][11]

  • Professional Disposal: The EHS department will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor.[1][3] The most common and recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with emission control systems to neutralize harmful gases.[1]

Part 3: Emergency Procedures - Spill & Exposure Management

Accidents can happen. A clear and immediate response plan is essential.

Small-Scale Laboratory Spill

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the correct PPE before addressing the spill.

  • Control Dust: If the spill is a solid, reduce airborne dust by gently moistening it with water.[9] Avoid creating dust clouds.[9]

  • Contain and Collect: Use a clean shovel or scoop to mechanically recover the material.[2] Sweep up the material and place it into a suitable, labeled container for disposal as hazardous waste.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Ventilate: Ensure the area is well-ventilated.[4]

Personnel Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[9]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[9]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Part 4: Visualization of Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 4-Methoxy-3,5-dinitrobenzoic acid.

G cluster_prep Preparation & Collection cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Identify Waste: 4-Methoxy-3,5- dinitrobenzoic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always First container Step 2: Select & Label 'Hazardous Waste' Container ppe->container collect Step 3: Collect Waste (Solids & Contaminated Items) container->collect segregate Critical: Do NOT mix with incompatible waste collect->segregate store Step 4: Store Sealed Container in Secondary Containment within a Designated SAA segregate->store contact_ehs Step 5: Container is Full or No Longer Needed store->contact_ehs Initiate Disposal pickup Contact EHS to Arrange Professional Waste Pickup contact_ehs->pickup incineration Final Disposal via High-Temperature Incineration by Licensed Contractor pickup->incineration

Caption: Disposal workflow for 4-Methoxy-3,5-dinitrobenzoic acid.

References

  • Loba Chemie. (2025, March 27). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,5-Dinitrobenzoic acid, 99%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2,4-Dinitrobenzoic acid. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxy-3,5-dinitrobenzoic acid

Topic: Personal protective equipment for handling 4-Methoxy-3,5-dinitrobenzoic acid Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Status: High-Hazard / Energetic Material...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Methoxy-3,5-dinitrobenzoic acid Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Status: High-Hazard / Energetic Material Precursor Immediate Action Required: Treat as a potential explosive (Class 1 or 4.1) and severe irritant.[1][2][3][4][5]

As a Senior Application Scientist, I must clarify a critical misconception: while often categorized simply as an "irritant" in generic databases, 4-Methoxy-3,5-dinitrobenzoic acid (CAS 85365-92-0) possesses the structural hallmarks of an energetic material. The presence of two nitro groups (


) on the aromatic ring, combined with an electron-donating methoxy group, creates a system susceptible to rapid thermal decomposition or shock sensitivity.

Core Directive: Do not handle this compound using standard "bench-top" protocols. Operational safety must focus on static control , friction reduction , and containment .

Risk Assessment & Hazard Identification

The following assessment integrates specific data for the target compound and "read-across" data from its close analog, 4-Methyl-3,5-dinitrobenzoic acid, which is known to decompose explosively.

Hazard ClassGHS ClassificationOperational Implication
Physical Explosive / Flammable Solid (Cat 1 or 4.1)STOP: Avoid metal spatulas. Avoid screw-cap threads where friction can occur. Store away from reducing agents.[1][6]
Health Skin/Eye Irritant (Cat 2/2A)Causes severe dermatitis and ocular damage upon contact.
Respiratory STOT SE 3 (Resp.[2][4][5][7] Irritation)Dust inhalation will cause immediate inflammation of the upper respiratory tract.
Reactivity Incompatible with Bases Reacts with strong bases to form shock-sensitive salts (picrate-like behavior).
DOT Diagram 1: Hazard Logic & Risk Propagation

HazardLogic Chemical 4-Methoxy-3,5-dinitrobenzoic Acid Structure Structural Analysis Chemical->Structure NitroGroups 2x Nitro Groups (-NO2) (Energetic Potential) Structure->NitroGroups Methoxy Methoxy Group (-OCH3) (Electron Donor) Structure->Methoxy Acid Carboxylic Acid (Proton Donor) Structure->Acid Risk1 Risk: Shock/Thermal Sensitivity NitroGroups->Risk1 Risk3 Risk: Tissue Corrosion/Irritation NitroGroups->Risk3 Methoxy->Risk1 Destabilizes Ring Risk2 Risk: Formation of Unstable Salts (With Bases) Acid->Risk2 Acid->Risk3

Figure 1: Structural breakdown of hazards. Note that the interaction between nitro groups and the methoxy substituent increases the risk of energetic decomposition compared to simple benzoic acid.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The primary risks are dust explosion and rapid permeation of nitro-compounds through standard rubber.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Solid) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Nitrile provides fair protection against solids. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Hand (Solution) Silver Shield / Laminate or Butyl Rubber Nitro-aromatics can permeate nitrile in <15 mins when dissolved in organic solvents (e.g., Acetone, DCM).
Eye / Face Chemical Goggles + Face Shield Safety glasses do not seal against dust. A face shield is mandatory if handling >1 gram due to explosion risk.
Respiratory P100 / N95 Respirator (or Fume Hood)If weighing outside a hood (not recommended), a fitted P100 mask is required. Always use a fume hood.
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton)CRITICAL: Do not wear synthetic fabrics (polyester/nylon) underneath. Static discharge from synthetics can ignite nitro-dust clouds.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Static Control
  • Grounding: Ensure the balance and fume hood work surface are grounded.

  • Tools: Use conductive plastic or wooden spatulas.

    • Prohibited: Metal spatulas (spark risk) and glass-on-glass friction (ground glass joints).

  • Ionization: Use an anti-static gun or ionizer bar inside the weigh station to neutralize static charge on the powder.

Phase B: Weighing & Transfer
  • Place a secondary containment tray (spill tray) inside the fume hood.

  • Gently transfer the solid. Do not scrape the bottom of the container if the material has caked. Caked nitro-compounds can detonate under friction.

  • If solubilizing, add the solvent to the solid gently.

    • Solvent Choice: Avoid acetone if strong bases are present (forms explosive acetone peroxides/condensates). Use Ethyl Acetate or Methanol if compatible.

Phase C: Reaction Setup
  • Shielding: Perform all reactions involving >500 mg behind a blast shield.

  • Temperature: Monitor internal temperature (IT) strictly. Exotherms can trigger "runaway" decomposition.

DOT Diagram 2: Operational Workflow

Workflow Storage Storage (Cool, Dark, Anti-Static) Prep Prep: Grounding & Non-Sparking Tools Storage->Prep Weigh Weighing (Fume Hood + Ionizer) Prep->Weigh Avoid Friction Reaction Reaction (Blast Shield) Weigh->Reaction Dissolve Gently Waste Waste Disposal (No Metal Cans) Reaction->Waste Quench First

Figure 2: Step-by-step workflow emphasizing friction avoidance and static control.

Emergency Response
  • Spill (Solid):

    • Evacuate the immediate area.

    • Dampen the spill gently with water or mineral oil to desensitize it (prevent dust clouds).

    • Scoop up with a plastic shovel/card. Do not sweep (creates static).

  • Exposure (Skin):

    • Immediately wash with soap and water for 15 minutes.[3] Nitro compounds absorb transdermally; speed is critical to prevent systemic toxicity (methemoglobinemia).

  • Fire:

    • Evacuate immediately.

    • Polynitro compounds supply their own oxygen. Smothering (CO2/Blanket) may fail.

    • Allow to burn out if isolated; cool surrounding containers with water spray from a distance.

Waste Disposal & Decontamination

NEVER dispose of this chemical in general trash or standard solvent waste without pretreatment if it remains reactive.

  • Segregation: Collect in a dedicated "High Hazard / Oxidizer" solid waste container.

  • Labeling: Clearly label as "Flammable Solid / Potential Explosive Hazard."

  • Disposal Stream: High-temperature incineration is the only acceptable method.

  • Container: Use plastic (HDPE) containers. Avoid metal cans (shock sensitivity risk).

References
  • TCI Chemicals. (2025).[2][8] Safety Data Sheet: 4-Methyl-3,5-dinitrobenzoic Acid (Analog). Retrieved from

  • Fisher Scientific. (2024).[9] Safety Data Sheet: 3,5-Dinitrobenzoic Acid. Retrieved from

  • ChemScene. (n.d.). Product Information: 4-Methoxy-3,5-dinitrobenzoic acid (CAS 85365-92-0).[10] Retrieved from

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 3,5-Dinitrobenzoic acid. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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